molecular formula C13H19NO8 B111295 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate CAS No. 1177356-46-5

2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate

Número de catálogo: B111295
Número CAS: 1177356-46-5
Peso molecular: 317.29 g/mol
Clave InChI: WRLQARYKLFJIAL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate (CAS 1177356-46-5) is a high-purity chemical compound offered with a documented purity of greater than 95% . This molecule, with a molecular formula of C₁₁H₁₇NO₄ + C₂H₂O₄ and a molecular weight of 227.27 g/mol, is an oxalate salt of an amino alcohol derivative featuring a trimethoxyphenyl moiety . Such trimethoxy-substituted aromatic structures are of significant interest in medicinal chemistry and pharmacology research, often serving as key scaffolds in the development of bioactive molecules . Compounds with the 2,3,4-trimethoxybenzyl group have been identified as important pharmacological raw materials. For instance, they are utilized in the synthesis of active pharmaceutical ingredients like trimetazidine, which is used to manage angina pectoris, and have been investigated in combination therapies for cancer research . Furthermore, novel Schiff base compounds derived from 2,3,4-trimethoxybenzaldehyde precursors have demonstrated potential for anticancer activity in theoretical and experimental studies, indicating the value of this chemical subclass in drug discovery . The presence of both amino and alcohol functional groups on the ethylene bridge makes this compound a versatile synthetic intermediate or a potential ligand for metal complexes, which can be explored for various biological activities, including antimicrobial and cytotoxic effects . This product is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to handle this material with appropriate safety precautions.

Propiedades

IUPAC Name

2-amino-2-(2,3,4-trimethoxyphenyl)ethanol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4.C2H2O4/c1-14-9-5-4-7(8(12)6-13)10(15-2)11(9)16-3;3-1(4)2(5)6/h4-5,8,13H,6,12H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLQARYKLFJIAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(CO)N)OC)OC.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Unraveling the Enigmatic Mechanism of 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol Oxalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive exploration of the mechanism of action of 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate, a synthetic compound with emerging interest in pharmacological research. While extensive public data on this specific molecule is limited, this document synthesizes available information on structurally related compounds and foundational pharmacological principles to propose a putative mechanism of action. We will delve into its potential interactions with adrenergic and serotonergic systems, supported by in-silico predictions and outlining robust experimental protocols for empirical validation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the pharmacological profile of this novel agent.

Introduction: The Chemical Landscape

2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate belongs to the phenylethanolamine class of compounds, a structural motif present in numerous biologically active molecules, including neurotransmitters and pharmaceutical agents. The core structure consists of a phenethylamine backbone with a hydroxyl group at the beta-position and a trimethoxyphenyl substitution. The oxalate salt form is commonly used to improve the stability and solubility of the parent compound.

The 2,3,4-trimethoxyphenyl substitution is a key feature, as the position and nature of aromatic substituents can dramatically influence a molecule's affinity and efficacy at various receptors. This specific substitution pattern is less common than the 3,4,5-trimethoxy substitution found in compounds like mescaline, suggesting a unique pharmacological profile.

Putative Mechanism of Action: A Multi-Target Hypothesis

Based on its structural similarity to known adrenergic and serotonergic agonists, we hypothesize that 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate acts as a modulator of these monoamine systems. The primary mechanism is likely initiated by direct binding to G-protein coupled receptors (GPCRs), specifically adrenergic and serotonin receptors.

Interaction with Adrenergic Receptors

The phenylethanolamine scaffold is a classic pharmacophore for adrenergic receptor ligands. The hydroxyl group on the ethanolamine side chain is crucial for binding to these receptors. We propose that this compound may exhibit activity at both alpha (α) and beta (β) adrenergic receptors.

  • α-Adrenergic Receptor Interaction: Potential agonism at α-adrenergic receptors could lead to downstream signaling through the phospholipase C (PLC) pathway, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, would lead to an increase in intracellular calcium and activation of protein kinase C (PKC).

  • β-Adrenergic Receptor Interaction: Interaction with β-adrenergic receptors would likely activate the adenylyl cyclase (AC) pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA).

Interaction with Serotonin Receptors

The trimethoxyphenyl moiety is a common feature in several psychedelic and non-psychedelic serotonergic compounds. This suggests a potential for 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate to interact with various serotonin (5-HT) receptor subtypes. The specific substitution pattern may confer selectivity for certain receptor families, such as 5-HT1A, 5-HT2A, or 5-HT7 receptors.

  • 5-HT2A Receptor Agonism: Activation of the 5-HT2A receptor, a Gq-coupled receptor, would also engage the PLC/IP3/DAG pathway, a common mechanism for many psychedelic phenethylamines.

The following diagram illustrates the proposed signaling pathways.

Signaling_Pathways cluster_membrane Cell Membrane cluster_receptors cluster_effectors cluster_cytosol Cytosol Compound 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate Adrenergic_R Adrenergic Receptors (α, β) Compound->Adrenergic_R Serotonin_R Serotonin Receptors (e.g., 5-HT2A) Compound->Serotonin_R PLC Phospholipase C (PLC) Adrenergic_R->PLC α AC Adenylyl Cyclase (AC) Adrenergic_R->AC β Serotonin_R->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca2 Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC Cellular_Response Cellular Response PKC->Cellular_Response PKA Protein Kinase A (PKA) cAMP->PKA PKA->Cellular_Response

Caption: Proposed signaling pathways for 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate.

Experimental Validation: A Step-by-Step Approach

To empirically validate the proposed mechanism of action, a tiered experimental approach is recommended. This section outlines key protocols for receptor binding and functional assays.

Receptor Binding Assays

The initial step is to determine the binding affinity of the compound for a panel of adrenergic and serotonin receptors. Radioligand binding assays are the gold standard for this purpose.

Protocol: Radioligand Displacement Assay

  • Preparation of Cell Membranes:

    • Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human α1A-adrenergic receptor).

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Reaction:

    • In a 96-well plate, add the cell membrane preparation, a known concentration of a specific radioligand (e.g., [3H]prazosin for the α1A-adrenergic receptor), and varying concentrations of the test compound (2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate).

    • Incubate at a specific temperature for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixture through a glass fiber filter using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the Ki (inhibition constant).

Table 1: Example Data from a Hypothetical Radioligand Displacement Assay

Receptor SubtypeRadioligandKi (nM) of Test Compound
α1A-Adrenergic[3H]prazosin50
β2-Adrenergic[3H]dihydroalprenolol250
5-HT2A Serotonin[3H]ketanserin75
Functional Assays

Once binding affinity is established, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Protocol: Calcium Mobilization Assay (for Gq-coupled receptors)

  • Cell Preparation:

    • Plate cells expressing the Gq-coupled receptor of interest (e.g., 5-HT2A) in a black-walled, clear-bottom 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition:

    • Use a fluorescence plate reader with an automated injection system to add varying concentrations of the test compound.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity before and after compound addition. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis:

    • Plot the change in fluorescence against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).

Protocol: cAMP Accumulation Assay (for Gs/Gi-coupled receptors)

  • Cell Preparation:

    • Culture cells expressing the Gs or Gi-coupled receptor of interest (e.g., β2-adrenergic receptor).

    • Treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Stimulation:

    • Add varying concentrations of the test compound and incubate for a specified time. For Gi-coupled receptors, co-stimulate with an agonist like forskolin.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

The following diagram illustrates the experimental workflow for mechanism of action validation.

Experimental_Workflow Start Start: Hypothesis Generation Binding_Assay Radioligand Binding Assays (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assays (Determine EC50, Emax) Binding_Assay->Functional_Assay If binding is confirmed Ca_Assay Calcium Mobilization Assay (Gq-coupled) Functional_Assay->Ca_Assay cAMP_Assay cAMP Accumulation Assay (Gs/Gi-coupled) Functional_Assay->cAMP_Assay Data_Analysis Data Analysis and Interpretation Ca_Assay->Data_Analysis cAMP_Assay->Data_Analysis Conclusion Conclusion: Elucidate Mechanism of Action Data_Analysis->Conclusion

Caption: Experimental workflow for validating the mechanism of action.

Conclusion and Future Directions

The proposed mechanism of action for 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate centers on its potential as a modulator of adrenergic and serotonergic systems. Its unique substitution pattern suggests a distinct pharmacological profile that warrants further investigation. The experimental protocols outlined in this guide provide a robust framework for elucidating its precise molecular targets and downstream signaling effects.

Future research should focus on a broad receptor screening panel to identify off-target effects and to build a comprehensive selectivity profile. In vivo studies will also be essential to understand the compound's pharmacokinetic and pharmacodynamic properties and its overall physiological effects. The insights gained from such studies will be invaluable for assessing its potential as a therapeutic agent or a research tool.

References

  • Due to the limited public information on the specific topic compound, this section provides references to general methodologies and concepts relevant to the proposed mechanism of action.
  • Title: Calcium Mobilization Assays Source: BMG Labtech URL: [Link]

Structural and Physicochemical Profiling of 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol Oxalate: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the precise selection of synthetic building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream drug candidates. 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate (CAS No. 1177356-46-5) is a highly specialized, electron-rich phenylethanolamine derivative utilized extensively as a precursor in medicinal chemistry[1].

This whitepaper provides an in-depth technical analysis of its molecular architecture, the causality behind its formulation as an oxalate salt, and the self-validating protocols required for its synthesis and analytical characterization. By bridging the gap between structural chemistry and practical laboratory application, this guide serves as an authoritative resource for researchers developing novel metabolic modulators and atypical adrenergic ligands.

Molecular Architecture and Physicochemical Properties

The core scaffold of this compound features a chiral benzylic carbon (C2) bearing a primary amine, adjacent to a primary alcohol (C1), and appended to a 2,3,4-trimethoxyphenyl ring. The 2,3,4-substitution pattern is highly specific; unlike the more common 3,4,5-trimethoxy pattern (found in mescaline analogs), the 2,3,4-configuration introduces unique steric hindrance near the benzylic center and alters the electrostatic potential of the aromatic system.

To facilitate rapid comparison and integration into computational chemistry models, the quantitative physicochemical data of the oxalate salt is summarized below[1][2][3]:

PropertyValue / Description
IUPAC Name 2-amino-2-(2,3,4-trimethoxyphenyl)ethan-1-ol; oxalic acid
CAS Registry Number 1177356-46-5
Molecular Formula C₁₃H₁₉NO₈ (Free base: C₁₁H₁₇NO₄ · Salt: C₂H₂O₄)
Molecular Weight 317.29 g/mol
Monoisotopic Mass 317.111066 g/mol
Hydrogen Bond Donors 4 (Amine, Alcohol, Oxalic Acid moieties)
Hydrogen Bond Acceptors 8
Physical State Solid (Crystalline Powder)

Mechanistic Insights: The Role of the Oxalate Counterion

In drug development, the free base forms of electron-rich benzylic amines are notoriously problematic. The strong electron-donating effect of the three methoxy groups increases the electron density at the benzylic position, making the primary amine highly susceptible to spontaneous oxidative degradation and polymerization when exposed to atmospheric oxygen.

The Causality of Salt Selection: Formulating this compound as an oxalate salt is a deliberate, mechanistic choice rather than a mere convenience[4].

  • Nucleophilic Suppression: Protonation of the amine by oxalic acid neutralizes its nucleophilicity, directly preventing auto-oxidation.

  • Crystal Lattice Stabilization: The bicarboxylic nature of oxalic acid allows for extensive intermolecular hydrogen bonding with both the protonated amine and the primary alcohol. This highly ordered network drastically reduces hygroscopicity and yields a stable, free-flowing crystalline powder, which is critical for precise stoichiometric weighing in subsequent synthetic steps.

De Novo Synthesis and Derivatization Workflow

The synthesis of 2-amino-2-arylethanols typically requires the construction of the chiral amine center followed by the reduction of a carboxylic acid equivalent. The most robust pathway for synthesizing the free base of this compound utilizes a Strecker synthesis approach, followed by acidic hydrolysis and aggressive reduction.

Synthesis A 2,3,4-Trimethoxybenzaldehyde B Strecker Synthesis (KCN, NH4Cl) A->B C α-Amino Nitrile Intermediate B->C D Acidic Hydrolysis (HCl, H2O) C->D E Arylglycine Derivative D->E F Reduction (BH3-THF) E->F G Free Base Amino Alcohol F->G H Salt Formation (Oxalic Acid, EtOH) G->H I Target Oxalate Salt H->I

Figure 1: Synthetic workflow via Strecker synthesis and reduction.

Experimental Protocol: Self-Validating Salt Formation

To convert the synthesized free base into the stable oxalate salt, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system —if the thermodynamic parameters are not strictly followed, the product will oil out rather than crystallize, immediately indicating a failure in the workflow.

  • Step 1: Inert Dissolution. Dissolve 10.0 mmol (2.27 g) of the freshly prepared free base in 15 mL of absolute ethanol under an inert argon atmosphere. Causality: Argon prevents premature oxidation of the benzylic amine, while absolute ethanol ensures the final oxalate salt will precipitate (the presence of water drastically increases solubility and reduces yield).

  • Step 2: Controlled Acid Addition. In a separate vial, dissolve 10.5 mmol (0.94 g) of anhydrous oxalic acid in 10 mL of absolute ethanol. Add this solution dropwise to the free base solution at 0°C over 15 minutes. Causality: The slight excess (1.05 eq) of oxalic acid ensures complete protonation. Dropwise addition at 0°C controls the exothermic neutralization, preventing localized heating that drives impurity formation.

  • Step 3: Thermodynamic Crystallization. Stir the mixture at room temperature for 2 hours, then cool to -20°C overnight. Causality: Slow thermodynamic cooling promotes the growth of large, pure crystals rather than kinetic amorphous precipitates, which can trap solvent and impurities.

  • Step 4: Isolation. Filter the precipitate under a vacuum, wash with 2 x 10 mL of cold diethyl ether, and dry in a vacuum desiccator to yield the final 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate.

Analytical Characterization Protocol

To ensure the integrity of the synthesized building block before deploying it in complex drug discovery campaigns, a multi-modal analytical workflow is required.

Analytical A Synthesized Oxalate Salt B 1H & 13C NMR (DMSO-d6) A->B C LC-MS (ESI+) A->C D Elemental Analysis (CHNS) A->D E Confirm 1:1 Stoichiometry B->E F Confirm Mass: m/z 228.1 [M+H]+ C->F G Confirm Purity (>98%) D->G

Figure 2: Self-validating analytical workflow for structural confirmation.

Validation Mechanics:

  • NMR Spectroscopy: Dissolve a 5 mg aliquot in DMSO-d₆. The ¹H-NMR spectrum must show a downfield shift of the benzylic CH proton compared to the free base, confirming protonation. A broad singlet integrating to 2 protons represents the exchanging oxalic acid protons. Integration of the aromatic protons against the oxalate carbon in quantitative ¹³C-NMR confirms the strict 1:1 stoichiometry.

  • Mass Spectrometry: LC-MS (ESI+) will strip the oxalate counterion, yielding a base peak at m/z 228.1, corresponding to the [M+H]⁺ ion of the free base (Exact mass: 227.11).

Applications in Pharmacophore Development

For drug development professionals, 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate is a highly versatile scaffold, primarily due to its structural homology with established drug classes:

  • Metabolic Modulators (Trimetazidine Analogs): The clinically approved anti-ischemic drug Trimetazidine utilizes a 1-(2,3,4-trimethoxybenzyl)piperazine structure to inhibit fatty acid oxidation in the myocardium. The title compound shares this exact 2,3,4-trimethoxyarene motif. By utilizing the primary amine and alcohol as handles for further functionalization, medicinal chemists can synthesize novel derivatives that target cardiac energy metabolism with potentially different pharmacokinetic profiles.

  • Atypical Adrenergic Ligands: The 2-aminoethanol motif is the fundamental pharmacophore of beta-adrenergic agonists (e.g., norepinephrine, albuterol). The integration of the bulky, electron-rich 2,3,4-trimethoxyphenyl ring creates a hybrid scaffold. This steric bulk can be leveraged to design highly selective ligands that probe atypical binding pockets within G-protein coupled receptors (GPCRs).

Sources

Preclinical Pharmacokinetics of 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol Oxalate: A Technical Guide for Animal Model Evaluation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate (CAS: 1177356-46-5) is a highly specialized, phenylethanolamine-derived synthetic building block [1]. Characterized by a sterically crowded 2,3,4-trimethoxyphenyl ring, a benzylic primary amine, and a primary alcohol, this scaffold is frequently utilized in the development of CNS-active agents, microtubule inhibitors, and novel cardiovascular therapeutics.

Before advancing derivatives of this compound into clinical pipelines, a rigorous understanding of its baseline absorption, distribution, metabolism, and excretion (ADME) profile is required. This whitepaper provides an authoritative, self-validating preclinical framework for evaluating the pharmacokinetics (PK) of this specific molecule in rodent models, detailing the causality behind formulation choices, bioanalytical methodologies, and predictive metabolic modeling.

Structural Pharmacokinetics & Predictive ADME

To design an effective in vivo PK study, we must first deduce the molecule's behavior based on its physicochemical properties.

Absorption & Formulation Causality

The free base of 2-amino-2-(2,3,4-trimethoxyphenyl)ethanol is prone to atmospheric oxidation and carbamate formation via CO₂ absorption. Administering the compound as an oxalate salt deliberately lowers the crystal lattice energy and drastically improves aqueous solubility.

  • Gastric Dynamics: The primary amine ( pKa​≈9.0 ) ensures the molecule is fully protonated in the acidic environment of the stomach. This prevents premature gastric absorption, delaying uptake until the compound reaches the alkaline environment of the duodenum, where the equilibrium shifts to allow the lipophilic free base to cross the intestinal epithelium.

Distribution

The 2,3,4-trimethoxy substitution pattern imparts significant lipophilicity to the aromatic domain, which counterbalances the highly polar ethanolamine chain. We predict a moderate-to-high volume of distribution ( Vss​ ) . The molecule's structural homology to mescaline analogs suggests an inherent capacity to penetrate the blood-brain barrier (BBB), though the primary alcohol acts as a polar restrictor, limiting rapid CNS partitioning compared to fully alkylated analogs.

Predicted Metabolic Liabilities

The exact atomic arrangement dictates specific enzymatic vulnerabilities:

  • ADH/ALDH Oxidation: While primary amines are traditional targets for primary-amine oxidases [2], the benzylic amine (C2) in this scaffold is sterically hindered by the bulky trimethoxyphenyl ring. Therefore, the unhindered primary alcohol (C1) serves as the primary metabolic liability, susceptible to rapid oxidation by Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) to form a polar phenylglycine derivative.

  • CYP450 O-Demethylation: The methoxy groups—particularly at the less sterically hindered 3- and 4-positions—are prime targets for Cytochrome P450 (CYP2D6/CYP3A4) mediated O-demethylation, yielding reactive phenolic intermediates.

  • Phase II Glucuronidation: The native primary alcohol and any CYP-generated phenols will undergo rapid conjugation by Uridine 5'-diphospho-glucuronosyltransferases (UGTs).

Metabolic_Pathways Parent 2-Amino-2-(2,3,4- trimethoxyphenyl)ethanol ADH_Metab Carboxylic Acid (ADH/ALDH Oxidation) Parent->ADH_Metab ADH / ALDH (Alcohol Oxidation) CYP_Metab O-Demethylated Phenol (CYP450) Parent->CYP_Metab CYP450 (O-Demethylation) UGT_Metab O-Glucuronide (UGT Conjugation) Parent->UGT_Metab UGT (Direct Glucuronidation) CYP_Metab->UGT_Metab UGT (Secondary Conjugation)

Caption: Predicted Phase I and Phase II metabolic pathways for the trimethoxyphenyl ethanolamine moiety.

In Vivo Experimental Protocols (Rat Model)

To validate the predicted ADME profile, a standardized pharmacokinetic study in Sprague-Dawley rats is required. The protocol below is engineered to prevent ex vivo degradation and ensure high-fidelity clearance data.

Step-by-Step In Vivo Workflow
  • Acclimation & Surgical Preparation:

    • Utilize male Sprague-Dawley rats (200–250 g).

    • Surgically implant jugular vein catheters 48 hours prior to dosing. Causality: Catheterization allows for stress-free serial blood sampling, preventing catecholamine spikes that alter cardiac output and artificially skew hepatic clearance rates.

  • Dosing Regimen:

    • Intravenous (IV) Cohort (1 mg/kg): Formulate the oxalate salt in 5% DMSO / 95% Saline to ensure complete dissolution. Administer via tail vein bolus.

    • Per Os (PO) Cohort (10 mg/kg): Formulate as a homogenous suspension in 0.5% Methylcellulose. Administer via oral gavage.

  • Serial Blood Sampling:

    • Draw 200 µL of blood at t= 0, 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • Collect blood into K2​EDTA coated tubes pre-chilled on ice.

  • Plasma Harvesting:

    • Centrifuge immediately at 4°C (3000 × g for 10 minutes). Causality: Immediate cold centrifugation halts ex vivo enzymatic degradation of the primary alcohol by plasma esterases/oxidases. Store plasma at -80°C until analysis.

Self-Validating Bioanalytical Methodology (LC-MS/MS)

Because the compound contains highly polar functional groups, traditional Liquid-Liquid Extraction (LLE) will result in poor recovery. We utilize Protein Precipitation (PPT) coupled with LC-MS/MS, strictly adhering to FDA Bioanalytical Method Validation guidelines [3].

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of rat plasma into a 96-well plate.

  • Add 150 µL of cold acetonitrile containing an internal standard (IS) (e.g., a deuterated analog or trimethoprim). Causality: Acetonitrile effectively denatures plasma proteins while keeping the polar analyte and its phase II metabolites in the supernatant.

  • Vortex for 5 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of HPLC-grade water to match initial mobile phase conditions.

Chromatographic & Mass Spectrometry Conditions
  • Column: C18 Reverse-Phase (e.g., Waters XBridge, 2.1 × 50 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (promotes ionization of the primary amine).

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes.

  • Detection: Electrospray Ionization (ESI) in positive ion mode. Track the Multiple Reaction Monitoring (MRM) transition of the precursor ion [M+H]+ ( m/z≈228.1 for the free base) to its dominant product ion (typically loss of NH3​ or H2​O ).

Assay Self-Validation Criteria

To ensure data trustworthiness, the assay must be a self-validating system:

  • Calibration Curve: Must demonstrate linearity ( R2>0.99 ) across a range of 1 to 1000 ng/mL.

  • Quality Controls (QCs): Low, Mid, and High QCs must be interspersed within the run. Accuracy must fall within ±15% of nominal concentrations ( ±20% at the LLOQ) [3].

PK_Workflow Dosing In Vivo Dosing (IV & PO in Rats) Sampling Serial Blood Sampling (0 to 24 hours) Dosing->Sampling Prep Plasma Extraction (Protein Precipitation) Sampling->Prep LCMS LC-MS/MS Quantification Prep->LCMS NCA NCA & PK Modeling (Clearance, Vd, F%) LCMS->NCA

Caption: Standardized preclinical pharmacokinetic workflow for evaluating investigational compounds.

Data Interpretation & Pharmacokinetic Modeling

Following LC-MS/MS quantification, concentration-time profiles are subjected to Non-Compartmental Analysis (NCA) using software such as Phoenix WinNonlin. Based on the structural causality outlined in Section 1, the table below summarizes the anticipated PK parameters for this compound.

Table 1: Predicted Pharmacokinetic Parameters (Rat Model)
ParameterSymbolPredicted Behavior / RangeMechanistic Rationale
Absolute Bioavailability F(%) Low to Moderate (15% - 40%) High first-pass metabolism via hepatic ADH/ALDH and CYP450 O-demethylation limits systemic exposure after oral dosing.
Volume of Distribution Vss​ Moderate (1.5 - 3.0 L/kg) The lipophilic 2,3,4-trimethoxyphenyl ring drives tissue distribution, but the polar ethanolamine restricts extreme sequestration.
Systemic Clearance Cl High (> 40 mL/min/kg) Rapid enzymatic oxidation of the primary alcohol and subsequent renal clearance of the polar acid metabolite.
Half-Life t1/2​ Short (1.0 - 2.5 hours) Driven by the high clearance rate and lack of extensive deep-tissue binding.
Time to Max Concentration Tmax​ 0.5 - 1.0 hours (PO) The oxalate salt formulation ensures rapid dissolution and absorption once the compound enters the duodenum.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate." PubChem, [Link]

  • BRENDA Enzyme Database. "Information on EC 1.4.3.21 - primary-amine oxidase." BRENDA, [Link]

  • U.S. Food and Drug Administration. "Bioanalytical Method Validation Guidance for Industry." FDA, May 2018. [Link]

Analytical Characterization of 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol Oxalate: Molecular Weight, Exact Mass, and LC-HRMS Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the precise structural and analytical characterization of specialized building blocks is a critical prerequisite for reproducible pharmacological screening. 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate (CAS: 1177356-46-5)[1] is a highly functionalized phenylethanolamine derivative. Its unique 2,3,4-trimethoxy aromatic substitution pattern provides specific steric and electronic properties frequently leveraged in the design of adrenergic receptor modulators and central nervous system (CNS) active agents[2].

This technical whitepaper outlines the fundamental physicochemical properties, exact mass calculations, and a self-validating High-Resolution Mass Spectrometry (LC-HRMS) protocol required to definitively identify and quantify this compound in complex matrices.

Chemical Identity and Physicochemical Causality

From a synthetic and formulatory perspective, the choice to handle this compound as an oxalate salt rather than a free base is highly intentional. Amines with adjacent hydroxyl groups (ethanolamines) are notoriously susceptible to oxidative degradation and hygroscopicity. By forming a salt with oxalic acid (a dicarboxylic acid), the basic lone pair of the primary amine is neutralized. This restricts the conformational flexibility of the molecule, significantly enhancing its solid-state stability, shelf-life, and aqueous solubility—factors that are non-negotiable for high-throughput biological assays.

Quantitative Data & Mass Specifications

The exact mass and molecular weight differ significantly depending on whether the compound is analyzed as a salt or a free base. In mass spectrometry, the salt dissociates, and the exact mass of the free base is the primary analytical target.

ParameterSpecification
Compound Name 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate
CAS Number 1177356-46-5
Molecular Formula (Salt) C₁₃H₁₉NO₈
Molecular Formula (Free Base) C₁₁H₁₇NO₄
Molecular Weight (Salt) 317.29 g/mol
Molecular Weight (Free Base) 227.26 g/mol
Exact Mass (Salt) 317.111066 Da[3]
Exact Mass (Free Base) 227.115759 Da
Monoisotopic Mass [M+H]⁺ (Free Base) 228.123035 m/z

High-Resolution Mass Spectrometry (LC-HRMS) Protocol

To ensure absolute scientific integrity, the following LC-HRMS methodology is designed as a self-validating system . It incorporates built-in quality control checks to guarantee that the exact mass determination is accurate and free from matrix interference.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the solid standard in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid to achieve a final concentration of 0.1 mg/mL.

    • Causality: Formic acid acts as an essential proton source, driving the equilibrium toward the protonated amine ( [M+H]+ ). This maximizes ionization efficiency in positive Electrospray Ionization (ESI+) mode.

  • Chromatographic Separation: Inject 1 µL onto a Polar-Endcapped C18 Column (e.g., Waters Acquity HSS T3) using a gradient of Water/Acetonitrile (both containing 0.1% FA).

    • Causality: Standard C18 columns often fail to retain highly polar ethanolamine cores, leading to elution in the void volume where ion suppression is severe. A polar-endcapped stationary phase ensures adequate retention and sharp peak shapes.

  • Ionization (ESI+): Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C. The oxalic acid counter-ion will separate chromatographically and is generally not detected in ESI+; the instrument will target the free base at m/z 228.1230.

  • Data Validation (The Self-Validating Loop): Co-inject a stable-isotope labeled (SIL) internal standard. The system must automatically calculate the mass error using the formula: Mass Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] × 10⁶.

    • Causality: If the mass error of the SIL standard exceeds 5 ppm, the run is automatically flagged as invalid, preventing the reporting of false mass assignments due to instrument drift.

Workflow N1 Sample Preparation 0.1 mg/mL in MeOH:H2O (0.1% FA) N2 Chromatography (UHPLC) Polar-Endcapped C18 Column N1->N2 1 µL Injection N3 Ionization (ESI+) Targeting [M+H]+ m/z 228.1230 N2->N3 Gradient Elution N4 HRMS Acquisition Orbitrap/TOF (Res > 70,000) N3->N4 Desolvation & Ion Transfer N5 Data Validation Mass Error < 5 ppm N4->N5 Spectra Processing

Figure 1: Step-by-step LC-HRMS workflow for exact mass determination.

Fragmentation Mechanics and Logical Pathways (MS/MS)

When the protonated free base ( [M+H]+ m/z 228.1230) is subjected to Collision-Induced Dissociation (CID) in the mass spectrometer, it follows a highly predictable and logical fragmentation pathway dictated by its molecular structure.

  • Primary Cleavage (Loss of H₂O): The first and most dominant fragmentation is the loss of water (-18.0106 Da) from the beta-hydroxyl group, yielding an ion at m/z 210.1124.

    • Causality: This loss is thermodynamically driven by the formation of a benzylic carbocation. The three electron-donating methoxy groups at the 2,3,4 positions strongly stabilize this positive charge via resonance, making this pathway highly favorable.

  • Secondary Cleavage (Loss of NH₃): Following dehydration, the molecule readily loses ammonia (-17.0265 Da) from the primary amine, resulting in a stabilized alkene derivative at m/z 193.0859.

Fragmentation Parent Protonated Free Base [M+H]+ m/z 228.1230 LossH2O Benzylic Carbocation [M+H-H2O]+ m/z 210.1124 Parent->LossH2O CID (-18 Da, H2O) LossNH3 Alkene Derivative [M+H-H2O-NH3]+ m/z 193.0859 LossH2O->LossNH3 CID (-17 Da, NH3)

Figure 2: Logical MS/MS fragmentation pathway via Collision-Induced Dissociation.

Conclusion

The precise determination of the molecular weight and exact mass of 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate requires a clear understanding of its salt-to-free-base dynamics in solution. By utilizing polar-endcapped chromatography and high-resolution mass spectrometry targeting the m/z 228.1230 free base ion, researchers can achieve sub-5 ppm mass accuracy. The resonance-stabilized fragmentation pathway further serves as a definitive structural fingerprint, ensuring unparalleled scientific integrity during drug development workflows.

References

  • Guidechem. "1-(2-methoxyphenyl)-4-[1-[(3,4,5-trimethoxyphenyl ... - Guidechem".
  • National Center for Biotechnology Information (NIH). "Metaraminol hydrogen (+)-tartrate | C13H19NO8 | CID 6419984 - PubChem - NIH".
  • National Center for Biotechnology Information (NIH). "2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate | C13H19NO8 ...".

Sources

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity Profile of 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol Oxalate

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Pharmacological Landscape of a Novel Trimethoxyphenyl Ethanolamine Derivative

The trimethoxyphenyl moiety is a recurring motif in a diverse array of biologically active compounds, demonstrating activities ranging from anticancer and antimicrobial to acetylcholinesterase inhibition and anti-inflammatory effects.[1][2][3][4][5] This structural alert signifies a high potential for pharmacological relevance. The subject of this guide, 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate, is a novel entity for which the receptor binding profile remains uncharacterized. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a systematic approach to thoroughly characterize the receptor binding affinity of this compound. We will proceed from a foundational understanding of the compound's structure and the potential influence of its oxalate salt form, to detailed, field-proven experimental protocols for comprehensive receptor screening and data analysis. Our approach is grounded in scientific integrity, ensuring that the methodologies described are robust and self-validating.

I. Compound Profile and Strategic Considerations

Chemical Identity:

Compound Name 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol Oxalate
CAS Number 1177356-46-5[6][7]
Molecular Formula C₁₃H₁₉NO₄ · C₂H₂O₄
Structure A primary ethanolamine with a 2,3,4-trimethoxyphenyl substituent.

The Significance of the Oxalate Salt:

The compound is supplied as an oxalate salt. It is crucial to recognize that the choice of a salt form can influence a compound's physicochemical properties, including solubility and stability. In the context of in vitro assays, the oxalate anion itself has been shown to interact with biological systems, for instance, by affecting iron binding to transferrin.[8] While direct interference with a wide range of receptors is not extensively documented, it is a parameter to be mindful of. For all experimental purposes, it is recommended to initially use the oxalate salt as provided, ensuring consistency. If anomalous results or solubility issues arise, conversion to a different salt (e.g., hydrochloride) or the free base may be considered, with all such changes meticulously documented.

II. Hypothesis-Driven Target Selection: A Rationale for Initial Receptor Screening

Given the absence of prior data for this specific molecule, our initial screening strategy will be guided by the known activities of structurally related trimethoxyphenyl compounds. This hypothesis-driven approach allows for a more focused and cost-effective initial investigation.

Proposed Initial Receptor Panels:

Receptor Family Rationale based on Trimethoxyphenyl Analogs Specific Receptors of Interest (Examples)
Adrenergic Receptors The ethanolamine scaffold is a classic pharmacophore for adrenergic receptor ligands.α₁, α₂, β₁, β₂, β₃
Dopamine Receptors Some trimethoxyphenyl derivatives exhibit CNS activity.D₁, D₂, D₃, D₄, D₅
Serotonin (5-HT) Receptors Broad CNS screening is warranted due to the diverse activities of related compounds.5-HT₁A, 5-HT₂A, 5-HT₂C, 5-HT₃, 5-HT₇
Acetylcholinesterase (AChE) Acetylcholinesterase inhibitory activity has been reported for some trimethoxyphenyl compounds.[2]Human recombinant AChE
Cyclooxygenase (COX) Enzymes Anti-inflammatory properties have been observed in related chalcone derivatives.[9]COX-1, COX-2

III. Experimental Protocols: A Step-by-Step Guide to Receptor Binding Assays

The cornerstone of determining a compound's binding affinity is the radioligand binding assay. This technique measures the direct interaction of a compound with a target receptor by quantifying the displacement of a known, radioactively labeled ligand.

A. General Workflow for Radioligand Binding Assays

The following diagram illustrates the generalized workflow for a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis A Source of Receptor (Cell Membranes, Recombinant Protein) D Incubate Receptor, Radioligand, and Test Compound (or buffer/non-specific ligand) A->D B Radioligand (e.g., [3H]-Prazosin for α₁) B->D C Test Compound Stock (2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate in DMSO) C->D E Rapid Filtration through Glass Fiber Filters D->E Transfer F Wash Filters to Remove Unbound Radioligand E->F G Scintillation Counting of Filter-Bound Radioactivity F->G Place filters in scintillation vials H Data Analysis (IC50 and Ki determination) G->H

Caption: Generalized workflow for a competitive radioligand binding assay.

B. Detailed Protocol: Example for Alpha-1 Adrenergic Receptor

This protocol serves as a template and should be optimized for each specific receptor target.

1. Materials and Reagents:

  • Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing the human α₁-adrenergic receptor.

  • Radioligand: [³H]-Prazosin (specific activity ~80 Ci/mmol).

  • Test Compound: 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Non-specific Binding Control: Phentolamine (10 µM).

  • 96-well plates, glass fiber filters, scintillation cocktail, and a scintillation counter.

2. Procedure:

  • Test Compound Preparation: Prepare a 10 mM stock solution of 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate in 100% DMSO. Perform serial dilutions in the assay buffer to achieve final concentrations ranging from 1 pM to 100 µM.

  • Assay Plate Setup:

    • Total Binding: 25 µL of assay buffer.

    • Non-specific Binding: 25 µL of 10 µM Phentolamine.

    • Test Compound: 25 µL of each serial dilution.

  • Add Radioligand: To all wells, add 25 µL of [³H]-Prazosin diluted in assay buffer to a final concentration of ~0.5 nM.

  • Add Receptor Membranes: To all wells, add 50 µL of the α₁-adrenergic receptor membrane preparation (typically 5-10 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

IV. Data Analysis and Interpretation

The raw data from the scintillation counter (counts per minute, CPM) will be used to determine the inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

A. Calculating IC₅₀

The IC₅₀ is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - [(CPM in presence of test compound - Non-specific Binding) / Specific Binding])

  • Non-linear Regression: Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve using software such as GraphPad Prism. The IC₅₀ value is derived from this curve.

B. Calculating Kᵢ

The Kᵢ value is a more absolute measure of binding affinity, independent of the radioligand concentration used in the assay. It is calculated from the IC₅₀ using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/Kₐ)

Where:

  • [L] is the concentration of the radioligand.

  • Kₐ is the dissociation constant of the radioligand for the receptor.

The following diagram illustrates the relationship between these key parameters.

G A Raw Data (CPM) B Calculate % Inhibition A->B C Non-linear Regression (Sigmoidal Dose-Response) B->C D IC50 Value C->D E Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) D->E F Ki Value (Binding Affinity) E->F G [Ligand] and Kd (Constants for the assay) G->E

Caption: Data analysis workflow from raw counts to Ki value.

V. Summarizing the Binding Affinity Profile

The results of the binding assays across the selected receptor panel should be compiled into a clear and concise table.

Table of Hypothetical Binding Affinities (Kᵢ in nM):

Receptor Kᵢ (nM)
α₁-adrenergic To be determined
α₂-adrenergic To be determined
β₁-adrenergic To be determined
β₂-adrenergic To be determined
D₂ Dopamine To be determined
5-HT₂A Serotonin To be determined
AChE To be determined
COX-1 To be determined
COX-2 To be determined

VI. Subsequent Steps and Future Directions

A comprehensive receptor binding profile is the first step in characterizing a novel compound. Based on the initial findings, further investigations should be pursued:

  • Functional Assays: For receptors where significant binding affinity is observed, functional assays (e.g., cAMP assays for GPCRs, calcium flux assays) should be conducted to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

  • Selectivity Profiling: If the compound shows high affinity for a particular receptor, its selectivity should be assessed by screening against a broader panel of related receptor subtypes.

  • In Vivo Studies: Promising in vitro results should be followed up with in vivo studies to evaluate the compound's pharmacokinetic properties and pharmacological effects in a whole-organism context.

VII. Conclusion

This technical guide provides a robust framework for the initial characterization of the receptor binding affinity profile of 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate. By employing a hypothesis-driven approach to target selection and adhering to rigorous, well-validated experimental protocols, researchers can efficiently and accurately map the pharmacological landscape of this novel chemical entity. The resulting data will be instrumental in guiding future drug development efforts and uncovering the therapeutic potential of this and related compounds.

References

  • ResearchGate. (2025). Synthesis of 2-(2,3,4-trimethoxyphenyl)-1-(substituted-phenyl)acrylonitriles: in vitro anticancer activity against MCF-7, PC-3 and A2780 cancer cell lines. Available from: [Link][1]

  • DSpace Repository. (n.d.). Trimethoxyphenyl-1,2,4 Synthesis, Characterization, DFT, Antimicrobial and Acetylcholinesterase Inhibitory Activities with Molecular Docking and Dynamics Studies. Available from: [Link][2]

  • PubMed. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Available from: [Link][3]

  • MDPI. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Available from: [Link][4]

  • PubMed. (2022). Trimethoxyphenyl containing compounds: Synthesis, biological evaluation, nitric oxide release, modeling, histochemical and histopathological studies. Available from: [Link][5]

  • PubMed. (2004). The oxalate effect on release of iron from human serum transferrin explained. Available from: [Link][8]

  • PubMed. (2003). 1-(2,3,4-trimethoxyphenyl)-3-(3-(2-chloroquinolinyl))-2-propen-1-one, a chalcone derivative with analgesic, anti-inflammatory and immunomodulatory properties. Available from: [Link][9]

Sources

An In-Depth Technical Guide to the In Vitro Biological Activity of 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Novel Phenethylamine Derivative

2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate is a phenethylamine derivative characterized by a trimethoxy-substituted phenyl ring. The phenethylamine scaffold is the backbone for a vast array of neuroactive compounds, including endogenous neurotransmitters and synthetic drugs that modulate monoaminergic systems.[1] The specific substitution pattern of the methoxy groups on the phenyl ring is a critical determinant of pharmacological activity, influencing receptor affinity and functional efficacy.[2] Given the structural similarities to known psychoactive compounds, a thorough in vitro characterization of 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate is essential to elucidate its biological activity, potential therapeutic applications, and safety profile.

This guide provides a comprehensive framework for the in vitro investigation of this compound, detailing a logical progression of experiments from initial target screening to functional characterization, cytotoxicity, and metabolic stability. The methodologies described herein are grounded in established pharmacological principles and are designed to generate a robust and interpretable dataset for researchers in drug discovery and development.

Predicted Biological Targets: A Hypothesis-Driven Approach

The trimethoxyphenyl moiety suggests that the primary biological targets of this compound are likely to be G-protein coupled receptors (GPCRs), particularly those within the serotonin (5-HT) and adrenergic receptor families. This prediction is based on the well-documented structure-activity relationships of related phenethylamine and amphetamine analogues.[3][4]

  • Serotonin Receptors (5-HT): The 5-HT₂ subfamily, especially the 5-HT₂A receptor, is a common target for psychedelic phenethylamines.[3] The methoxy substitutions on the phenyl ring can significantly influence binding affinity and functional activity at these receptors.

  • Adrenergic Receptors (α and β): Phenethylamines are known to interact with adrenergic receptors, acting as agonists or antagonists.[5] The substitution pattern of 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate may confer affinity for various α and β adrenergic receptor subtypes.

  • Dopamine Receptors (D): While typically showing lower affinity compared to serotonin and adrenergic receptors, some phenethylamine derivatives can interact with dopamine receptors, particularly the D₂ subtype.[6]

Therefore, a primary in vitro screening panel should focus on these receptor families to identify the highest affinity targets.

A Comprehensive In Vitro Experimental Workflow

A systematic approach is crucial for characterizing a novel compound. The following workflow outlines a logical sequence of experiments to build a comprehensive in vitro pharmacological profile.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Safety & Liability Assessment cluster_3 Phase 4: Data Synthesis A Receptor Binding Affinity (Radioligand Displacement Assays) B Functional Assays (cAMP Accumulation / Calcium Flux) A->B High-affinity targets C Cytotoxicity Assessment (MTT Assay) B->C Potent & efficacious compound D Metabolic Stability (Human Liver Microsomes) C->D E Comprehensive In Vitro Profile D->E

Caption: Proposed experimental workflow for in vitro characterization.

Part 1: Receptor Binding Affinity Profiling

The initial step is to determine the binding affinity of the compound at the predicted biological targets using competitive radioligand binding assays. This method quantifies the ability of the test compound to displace a known high-affinity radioligand from a receptor.[7]

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation:

    • Utilize cell membranes from stable cell lines overexpressing the human receptor of interest (e.g., 5-HT₂A, α₂A) or from tissues known to have high receptor density.[8]

    • Homogenize cells or tissues in an appropriate buffer and isolate the membrane fraction through differential centrifugation.[8]

    • Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Assay Setup:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Ketanserin for 5-HT₂A, [³H]-Rauwolscine for α₂A), and a range of concentrations of the test compound.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radiolabeled ligand).[9]

  • Incubation and Filtration:

    • Incubate the plate to allow the binding to reach equilibrium.[8]

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter, which traps the membranes with the bound radioligand.[8]

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification and Data Analysis:

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) from the curve.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.[7]

Part 2: Functional Activity Determination

Once high-affinity targets are identified, the next step is to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). The choice of assay depends on the G-protein coupling of the receptor.

  • Gαs- and Gαi-coupled receptors (e.g., β-adrenergic, α₂-adrenergic, 5-HT₁A): These receptors modulate the activity of adenylyl cyclase, leading to an increase (Gαs) or decrease (Gαi) in intracellular cyclic AMP (cAMP).[10]

  • Gαq-coupled receptors (e.g., 5-HT₂A, α₁-adrenergic): These receptors activate phospholipase C, resulting in an increase in intracellular calcium (Ca²⁺).[11]

G cluster_0 Gq-Coupled Receptor Signaling Agonist Agonist Receptor 5-HT2A Receptor Agonist->Receptor Gq Gq Protein Receptor->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release induces PKC Protein Kinase C DAG->PKC activates Response Cellular Response Ca_release->Response PKC->Response

Caption: Simplified Gq-coupled signaling pathway for 5-HT2A receptors.

Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture:

    • Use a cell line stably expressing the Gαs- or Gαi-coupled receptor of interest.

    • Plate the cells in a 96- or 384-well plate and grow to the desired confluency.

  • Assay Procedure:

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • For Gαi-coupled receptors, add forskolin to stimulate adenylyl cyclase and establish a detectable level of cAMP.[12]

    • Add varying concentrations of the test compound to the cells.

    • Incubate for a specified period to allow for cAMP production or inhibition.

  • Detection and Analysis:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF, AlphaScreen, or GloSensor).[12][13][14]

    • Plot the cAMP levels against the log concentration of the test compound to generate a dose-response curve.

    • Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximum effect (Eₘₐₓ).

Experimental Protocol: Calcium Mobilization Assay

  • Cell Culture and Dye Loading:

    • Plate a cell line expressing the Gαq-coupled receptor of interest in a 96- or 384-well plate.[15]

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which will increase in fluorescence intensity upon binding to Ca²⁺.[15]

  • Assay Procedure:

    • Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of real-time kinetic reading.[16]

    • Inject varying concentrations of the test compound into the wells.

  • Data Acquisition and Analysis:

    • Measure the change in fluorescence intensity over time.

    • Plot the peak fluorescence response against the log concentration of the test compound.

    • Determine the EC₅₀ and Eₘₐₓ to quantify the compound's potency and efficacy as an agonist.

Part 3: Cytotoxicity Assessment

It is critical to assess the potential toxicity of a novel compound. The MTT assay is a widely used colorimetric method to measure cell viability by assessing the metabolic activity of mitochondrial enzymes.[17][18]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Seed relevant cell lines, such as the human neuroblastoma line SH-SY5Y (for neurotoxicity) and the human liver cancer line HepG2 (for general and hepatotoxicity), into 96-well plates.[19][20][21] The SH-SY5Y line is a well-established model for neurotoxicity studies, while HepG2 cells are frequently used to evaluate the toxicity of chemicals and drugs.[21][22][23]

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Exposure:

    • Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).

    • Include untreated cells as a negative control (100% viability) and cells treated with a known cytotoxic agent as a positive control.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[24][25]

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[17]

    • Measure the absorbance of the solution using a microplate spectrophotometer (typically at 570 nm).[18]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percent viability against the log concentration of the compound to determine the IC₅₀ (the concentration that reduces cell viability by 50%).

Part 4: Metabolic Stability Profiling

Understanding a compound's susceptibility to metabolism is crucial for predicting its in vivo pharmacokinetic properties. An in vitro metabolic stability assay using human liver microsomes provides a measure of intrinsic clearance, primarily by Phase I enzymes like cytochrome P450s.[26]

Experimental Protocol: Human Liver Microsome Stability Assay

  • Assay Setup:

    • In a reaction tube, combine pooled human liver microsomes, buffer, and the test compound at a known concentration (e.g., 1 µM).[26]

    • Pre-incubate the mixture at 37°C.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the cofactor NADPH.[27]

    • Collect aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • Terminate the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[27]

  • Sample Analysis:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot corresponds to the rate of elimination.

    • From the slope, calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (CLᵢₙₜ).

Data Presentation and Interpretation

The data generated from this comprehensive workflow should be summarized in clear, concise tables to facilitate interpretation and comparison.

Table 1: Receptor Binding Affinity Profile

Receptor Radioligand Test Compound Kᵢ (nM)
5-HT₂A [³H]-Ketanserin Value
5-HT₂C [³H]-Mesulergine Value
α₁A-Adrenergic [³H]-Prazosin Value
α₂A-Adrenergic [³H]-Rauwolscine Value
β₂-Adrenergic [³H]-Dihydroalprenolol Value

| Dopamine D₂ | [³H]-Spiperone | Value |

Table 2: Functional Activity Profile

Receptor Assay Type Agonist EC₅₀ (nM) Antagonist IC₅₀ (nM) Efficacy (% of control)
5-HT₂A Calcium Flux Value Value Value

| α₂A-Adrenergic | cAMP | Value | Value | Value |

Table 3: Cytotoxicity and Metabolic Stability

Parameter Cell Line / Matrix Value
Cytotoxicity IC₅₀ SH-SY5Y Value (µM)
Cytotoxicity IC₅₀ HepG2 Value (µM)
Metabolic Half-life (t₁/₂) Human Liver Microsomes Value (min)

| Intrinsic Clearance (CLᵢₙₜ) | Human Liver Microsomes | Value (µL/min/mg protein) |

By synthesizing the results from these tables, a comprehensive in vitro profile of 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate can be established. This profile will detail its primary molecular targets, its mode of action (agonist/antagonist), its potency and efficacy, its potential for cytotoxicity, and its metabolic liability. This foundational knowledge is indispensable for guiding further preclinical development and understanding its potential pharmacological effects.

References

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Predicting and Evaluating the Blood-Brain Barrier Permeability of 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol Oxalate: A Preclinical Workflow

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In central nervous system (CNS) drug discovery and neuropharmacology, assessing the blood-brain barrier (BBB) permeability of novel building blocks and research chemicals is paramount. 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate (CAS: 1177356-46-5) [1][2] is a highly substituted phenylethanolamine derivative. Structurally, it shares a pharmacophoric backbone with neuroactive phenylethylamines (e.g., mescaline derivatives), characterized by a 2,3,4-trimethoxyphenyl ring and a beta-amino alcohol moiety.

Whether the goal is to exploit this compound for CNS-targeted therapeutics or to screen it out to prevent centrally mediated off-target toxicity, a rigorous, tiered permeability assessment is required. This whitepaper outlines the definitive preclinical workflow—spanning in silico profiling, cell-free artificial membranes, and highly polarized in vitro cellular models—to accurately quantify the BBB penetrance of this specific compound.

Physicochemical Profiling and CNS Multiparameter Optimization (MPO)

Before initiating in vitro assays, the causality of passive diffusion must be established through the compound's physicochemical properties. The BBB is a highly restrictive lipid bilayer with tight junctions that nearly abolish paracellular transport for molecules >400 Da.

For 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol, the oxalate salt (MW: 317.29 g/mol ) will dissociate in physiological buffer (pH 7.4), leaving the free base (MW: 227.26 g/mol ) as the active permeant[1]. The primary amine (estimated pKa ~8.5–9.0) will be predominantly protonated. While cationic charge can enhance electrostatic interactions with the negatively charged phospholipid headgroups of the BBB, it also increases the likelihood of the compound being recognized by efflux transporters like P-glycoprotein (P-gp/ABCB1).

Table 1: Physicochemical Parameters & CNS Heuristics for the Free Base

ParameterEstimated ValueCNS MPO TargetMechanistic Impact on BBB Permeability
Molecular Weight 227.26 Da <400 DaHighly favorable for passive transcellular diffusion.
Polar Surface Area (PSA) ∼74A˚2 <90A˚2 Low hydrogen-bonding potential facilitates lipid bilayer insertion.
Lipophilicity (LogP) 1.2−1.8 1.0−3.0 Optimal lipophilicity; avoids extreme retention in the lipid membrane.
Ionization (pKa) ∼8.5−9.0 7.5−10.5 Protonated at pH 7.4; introduces potential liability as a P-gp substrate.

Tiered In Vitro Permeability Workflows

To accurately predict human BBB permeability, we employ a tiered approach. We begin with a high-throughput, cell-free assay to isolate passive diffusion, followed by cell-based assays to interrogate active efflux and human-specific transport mechanisms.

Phase I: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

The PAMPA-BBB assay is a cell-free permeation model exclusively designed to predict passive transcellular transport[3]. By utilizing a specialized lipid-oil-lipid trilayer (often incorporating porcine brain lipids), this assay mimics the specific lipid composition of the brain microvascular endothelium[3][4].

Self-Validating Protocol:

  • Preparation: Dissolve 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate in 100% DMSO to a 10 mM stock. Dilute to a 500 µM donor solution using Prisma HT buffer (pH 7.4)[4][5]. Crucial: Keep final DMSO concentration ≤5% to prevent artificial membrane degradation[5].

  • Membrane Coating: Coat the porous filter of the top plate (donor compartment) with 5 µL of BBB-1 lipid solution (e.g., 10% lecithin in dodecane)[3][4].

  • Assembly: Fill the acceptor wells (bottom plate) with 200 µL of Brain Skin Buffer (BSB). Add 180 µL of the donor solution to the donor wells[4].

  • Incubation: Sandwich the plates and incubate at room temperature for 4 to 5 hours[3][4].

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS.

  • Data Interpretation: Calculate the effective permeability ( Pe​ ). A Pe​>1.5×10−6 cm/s indicates high predicted passive brain permeation[4].

Phase II: MDCK-MDR1 Bidirectional Permeability Assay

While PAMPA confirms passive diffusion, it cannot detect active efflux. Because our compound is cationic, it is at risk of P-gp mediated efflux. We utilize the Madin-Darby Canine Kidney cell line transfected with the human MDR1 gene (MDCK-MDR1)[6]. This model is strictly preferred over Caco-2 for CNS screening because MDCK cells form tighter junctions (restricting paracellular leak) and overexpress human P-gp[7][8].

Self-Validating Protocol:

  • Cell Culture: Seed MDCK-MDR1 cells on semi-permeable Transwell inserts. Culture for 4–5 days until a polarized monolayer forms[6][9].

  • Integrity Validation (The Failsafe): Measure Transepithelial Electrical Resistance (TEER). Introduce Lucifer Yellow (an integrity marker) into the apical chamber[9]. If the apparent permeability ( Papp​ ) of Lucifer Yellow exceeds 0.5×10−6 cm/s , discard the well, as the tight junctions are compromised.

  • Bidirectional Dosing:

    • Apical to Basolateral (A-B): Add 10 µM of the test compound to the apical chamber to simulate blood-to-brain transport[9].

    • Basolateral to Apical (B-A): Add 10 µM to the basolateral chamber to simulate brain-to-blood efflux[9].

    • Control: Run a parallel assay using a known P-gp substrate (e.g., Prazosin or Digoxin) to validate transporter functionality[6].

  • Incubation & Sampling: Incubate at 37°C for 60 minutes. Collect samples from the receiver compartments[9].

  • Causality & Calculation: Calculate the Efflux Ratio (ER) = Papp​(B−A)/Papp​(A−B) .

    • If ER 2.0 , 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol is actively effluxed by P-gp, meaning its actual brain penetration in vivo will be severely restricted despite favorable passive diffusion[6].

Phase III: hCMEC/D3 Human Endothelial Model Validation

To overcome the species-specific limitations of canine models, the immortalized human cerebral microvascular endothelial cell line (hCMEC/D3) is utilized as the ultimate in vitro surrogate[10][11]. This cell line expresses the exact stoichiometric ratios of human ABCB1 (P-gp), ABCG2 (BCRP), and crucial SLC transporters found in the human BBB[11][12]. If the compound shows borderline efflux in MDCK-MDR1, the hCMEC/D3 model provides definitive human-relevant transport kinetics[13].

Mechanistic Visualizations

BBB_Mechanisms Blood Blood Compartment (Apical) Endothelial Endothelial Cell Lipid Bilayer Blood->Endothelial Passive Diffusion TightJunction Tight Junctions (Paracellular Block) Blood->TightJunction Paracellular Brain Brain Compartment (Basolateral) Endothelial->Brain High Permeability Pgp P-gp Efflux Pump (ABCB1) Endothelial->Pgp Substrate Binding TightJunction->Brain Blocked Pgp->Blood Active Efflux

Fig 1: Transcellular and efflux mechanisms at the BBB for trimethoxyphenyl derivatives.

Workflow Step1 In Silico Profiling (MW, PSA, LogP) Step2 PAMPA-BBB Assay (Passive Diffusion) Step1->Step2 Favorable MPO Step3 MDCK-MDR1 Assay (Efflux Ratio & P-gp) Step2->Step3 High Pe (>1.5) Step3->Step1 ER > 2 (Structural Modification) Step4 hCMEC/D3 Model (Human Transporters) Step3->Step4 ER < 2 (No Efflux) Step5 In Vivo Microdialysis (Kp,uu,brain) Step4->Step5 Validated Permeability

Fig 2: Staged preclinical workflow for evaluating CNS penetrance of novel compounds.

Conclusion

Evaluating the BBB permeability of 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate requires a synthesis of fundamental physicochemical logic and rigorous in vitro modeling. While its low molecular weight and optimal lipophilicity strongly suggest high passive diffusion (verifiable via PAMPA-BBB), its cationic nature at physiological pH necessitates bidirectional MDCK-MDR1 testing to rule out P-glycoprotein-mediated efflux. Only through this self-validating, multi-assay workflow can researchers confidently predict the in vivo central nervous system exposure ( Kp,uu,brain​ ) of this compound.

References

  • National Center for Biotechnology Information (NIH). 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate | C13H19NO8. PubChem. 1

  • Ambeed. 1177356-46-5 | 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate. 14

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. 3

  • Bio-protocol. Permeability through the Blood–Brain-Barrier (PAMPA-BBB). 4

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay (PAMPA) BBB Kit. 5

  • Evotec. MDCK-MDR1 Permeability Assay. 6

  • Evotec. MDCK-MDR1 Permeability Assay Protocol & Efflux Ratio. 9

  • PubMed (NIH). Comparison of brain capillary endothelial cell-based and epithelial (MDCK-MDR1, Caco-2, and VB-Caco-2) cell-based surrogate blood-brain barrier penetration models. 7

  • Bienta. MDR1-MDCKII Permeability Assay. 8

  • PubMed (NIH). The hCMEC/D3 cell line as a model of the human blood brain barrier. 10

  • PubMed (NIH). The human brain endothelial cell line hCMEC/D3 as a human blood-brain barrier model for drug transport studies. 11

  • PubMed (NIH). Quantitative targeted absolute proteomic analysis of transporters, receptors and junction proteins for validation of human cerebral microvascular endothelial cell line hCMEC/D3. 12

  • ACS Publications. Quantitative Targeted Absolute Proteomic Analysis of Transporters, Receptors and Junction Proteins for Validation of Human Cerebral Microvascular Endothelial Cell Line hCMEC/D3 as a Human Blood–Brain Barrier Model. 13

Sources

Methodological & Application

Application Note: Preparation and Handling of 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol Oxalate for In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: Microtubule-Targeting Agent (MTA) Screening, Colchicine-Binding Site Inhibitor (CBSI) Development, and In Vitro Phenotypic Assays.

Introduction & Pharmacological Relevance

The compound 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate is a highly specialized synthetic building block and pharmacological probe[1][2]. It features a primary amino alcohol functional group coupled with a 2,3,4-trimethoxyphenyl (TMP) moiety.

In drug development, the TMP ring is a well-established pharmacophore critical for interacting with the colchicine-binding site of β -tubulin[3][4]. Molecules bearing TMP motifs—such as combretastatin A-4 and various synthetic tropones—disrupt microtubule polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cells[5][6]. Specifically, the 2,3,4-TMP structural variant has been shown to bind specifically to the colchicine site of tubulin, altering tubulin GTPase activity and inhibiting microtubule assembly[6][7].

Proper preparation of this compound for cell culture is critical. The TMP moiety is highly hydrophobic, while the amino alcohol provides hydrogen-bonding capability. To ensure reproducible in vitro assay results, the compound must be solvated completely to prevent micro-precipitation in protein-rich culture media.

Physicochemical Properties & Mechanistic Grounding

Why the Oxalate Salt?

The free base form of amino alcohols can be prone to oxidation, hygroscopicity, and may exist as amorphous solids or oils. Formulating the compound as an oxalate salt (a dicarboxylic acid salt) provides a stable, crystalline solid[2]. This salt formation significantly enhances shelf-life, ensures accurate gravimetric weighing, and improves solvation kinetics in polar aprotic solvents like Dimethyl Sulfoxide (DMSO).

Table 1: Physicochemical Profile
PropertyValue
Compound Name 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate
CAS Number 1177356-46-5[8][9]
Molecular Formula C₁₃H₁₉NO₈ (C₁₁H₁₇NO₄ · C₂H₂O₄)
Molecular Weight 317.29 g/mol [2][10]
Primary Solvent 100% Anhydrous DMSO
Storage (Solid) -20°C, desiccated and protected from light

Experimental Protocol: Solution Preparation

To maintain a self-validating experimental system, this protocol utilizes a step-down dilution method . Direct introduction of high-concentration DMSO stocks into 37°C serum-containing media often causes transient localized precipitation of TMP-bearing compounds. By utilizing an intermediate aqueous dilution step, the compound is kinetically trapped in solution, allowing it to uniformly associate with carrier proteins (e.g., Bovine Serum Albumin) in the final culture media.

Phase 1: Master Stock Preparation (10 mM)
  • Equilibration: Allow the vial of 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate to equilibrate to room temperature in a desiccator before opening to prevent condensation, which can degrade the compound.

  • Solvation: Add the calculated volume of sterile, anhydrous DMSO (≥99.9% purity) directly to the vial.

  • Dissolution: Vortex the solution for 30–60 seconds. If particulates remain, sonicate in a room-temperature water bath for 2–5 minutes.

    • Self-Validation Check: Hold the vial against a light source. The solution must be 100% optically clear with no visible refractive micro-crystals.

  • Sterilization: Draw the solution into a sterile syringe and filter it through a 0.22 µm PTFE (Polytetrafluoroethylene) filter .

    • Causality Note: Do not use Polyethersulfone (PES) or Cellulose Acetate filters for 100% DMSO, as the solvent can dissolve the membrane, leaching toxic polymers into your stock.

  • Aliquoting: Divide the master stock into 50 µL aliquots in amber microcentrifuge tubes to prevent photo-oxidation of the TMP ring. Store at -80°C.

Table 2: Reconstitution Guide (Mass to Volume)

Calculated using MW = 317.29 g/mol .

Target Stock ConcentrationMass of CompoundRequired Volume of 100% DMSO
10 mM 1.0 mg315.2 µL
10 mM 5.0 mg1.576 mL
50 mM 1.0 mg63.0 µL
50 mM 5.0 mg315.2 µL
Phase 2: Intermediate Dilution & Media Spiking
  • Thawing: Thaw a single master stock aliquot on ice.

  • Intermediate Dilution (1:100): Pipette 10 µL of the 10 mM DMSO stock into 990 µL of sterile PBS or serum-free base media (e.g., DMEM/F12). Mix immediately by gentle pipetting. This creates a 100 µM working solution in 1% DMSO.

  • Final Application (1:10): Add 100 µL of the intermediate solution to 900 µL of complete cell culture media (containing FBS) in your assay well.

  • Vehicle Control: You must run a parallel control well using pure DMSO subjected to the exact same dilution scheme.

Table 3: Serial Dilution Scheme (Targeting 10 µM Final)
StepSource MaterialDiluentDilution FactorResulting ConcentrationFinal DMSO (v/v)
1 Solid Powder100% DMSON/A10 mM100%
2 10 µL of Step 1990 µL PBS1:100100 µM1.0%
3 100 µL of Step 2900 µL Culture Media1:1010 µM0.1%

Note: Maintaining a final DMSO concentration of ≤ 0.1% is a gold standard in cell culture to prevent solvent-induced cytotoxicity or unintended transcriptomic alterations.

Workflow Visualization

The following diagram illustrates the logical flow of the preparation protocol, emphasizing the critical transition from organic solvent to aqueous assay conditions.

G A 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol Oxalate (Solid Powder) B Master Stock Preparation (Dissolve in 100% DMSO to 10-50 mM) A->B Add Anhydrous DMSO & Vortex C Sterilization (Filter through 0.22 µm PTFE) B->C Visual Inspection (Ensure Clear Solution) D Aliquoting & Storage (Store at -80°C, Protect from Light) C->D Prevent Contamination E Intermediate Dilution (Dilute 1:100 in PBS or Serum-Free Media) D->E Thaw on Ice Prior to Assay F Final Cell Culture Application (Spike into Media, Final DMSO ≤ 0.1% v/v) E->F Mix Thoroughly to Prevent Precipitation

Caption: Workflow for the reconstitution, sterilization, and cell culture application of 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53394625, 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate." PubChem,[Link]

  • Andreu, J. M., et al. "Kinetic and thermodynamic aspects of tubulin-ligand interactions: binding of the colchicine analog 2-methoxy-5-(2',3',4'-trimethoxyphenyl) tropone." Annals of the New York Academy of Sciences, vol. 466, 1986, pp. 709-717.[Link]

  • Lu, Y., et al. "Recent advances in trimethoxyphenyl (TMP) based tubulin inhibitors targeting the colchicine binding site." European Journal of Medicinal Chemistry, vol. 151, 2018, pp. 49-60.[Link]

  • Hughes, J. P., et al. "Principles of early drug discovery." British Journal of Pharmacology, vol. 162, no. 6, 2011, pp. 1239-1249.[Link]

Sources

Application Note: HPLC-UV Method Development for 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol Oxalate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Drug Development Professionals.

Introduction & Physicochemical Profiling

The quantification of 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate presents a unique chromatographic challenge due to its hybrid structural properties. The active pharmaceutical ingredient (API) moiety contains a primary amine (highly basic, pKa ~9.5), a secondary hydroxyl group (polar), and a trimethoxyphenyl ring (hydrophobic chromophore). Furthermore, it is formulated as an oxalate salt, meaning the method must effectively resolve the highly polar oxalate counterion from the retained basic API without sacrificing peak symmetry or detection sensitivity.

This application note details a robust, self-validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, engineered from the ground up based on the physicochemical causality of the analyte.

Method Development Rationale: The Causality of Choice

Do not treat method parameters as arbitrary; every condition must be dictated by the molecule's chemistry.

Stationary Phase Selection: Overcoming the "Basic Amine" Problem

Basic compounds historically exhibit severe peak tailing on standard silica columns. This is caused by secondary ion-exchange interactions between the protonated amine of the analyte and ionized, unbonded residual silanols ( Si−O− ) on the silica surface[1]. To prevent this, we select a Type-B, highly pure, densely endcapped C18 column [2]. Endcapping masks residual silanols, while the Type-B silica matrix minimizes metal impurities that can further chelate with the amine or the hydroxyl groups.

Mobile Phase pH: The Dual-Suppression Strategy

Even with endcapped columns, pH control is non-negotiable for basic analytes[3]. We employ a highly acidic mobile phase (0.1% Trifluoroacetic acid [TFA] in water, pH ~2.0).

  • Causality: At pH 2.0, the primary amine is fully protonated ( R−NH3+​ ), ensuring consistent polarity and preventing retention time drift. Simultaneously, the acidic environment suppresses the ionization of any remaining surface silanols ( Si−OH , pKa ~4.0), neutralizing them and completely eliminating the secondary interactions that cause peak tailing[4].

Interaction Analyte Protonated Amine (API-NH3+) Silanol Ionized Silanol (Si-O-) Analyte->Silanol pH > 4 NeutralSilanol Neutral Silanol (Si-OH) Analyte->NeutralSilanol pH < 3 Tailing Secondary Interaction (Severe Peak Tailing) Silanol->Tailing Symmetry Hydrophobic Retention (Symmetrical Peak) NeutralSilanol->Symmetry

Fig 1: Mobile phase pH selection mechanism to suppress silanol-induced peak tailing of basic amines.

Wavelength Selection: Isolating the Chromophore

The trimethoxybenzene moiety exhibits distinct UV absorption maxima at approximately 207 nm and 267 nm[5]. While 207 nm offers higher absolute absorbance, the oxalate counterion and mobile phase impurities heavily absorb in this low-UV region[6]. By setting the detection wavelength to 267 nm , we achieve a highly specific, interference-free baseline for the API, rendering the oxalate counterion optically "invisible" during the API's elution window.

Experimental Protocols & Chromatographic Conditions

Reagent Preparation
  • Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of HPLC-grade Trifluoroacetic Acid into 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm PTFE membrane.

  • Mobile Phase B (Acetonitrile): Use 100% HPLC-grade Acetonitrile. Filter and degas.

  • Diluent: Water : Acetonitrile (80:20, v/v).

Standard and Sample Preparation (Self-Validating Workflow)
  • System Suitability Test (SST) Standard: Weigh accurately 10.0 mg of 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate reference standard into a 100 mL volumetric flask. Add 50 mL of diluent, sonicate for 5 minutes to ensure complete dissolution of the oxalate salt, and dilute to volume (Concentration: 100 µg/mL).

  • Sample Preparation: Extract or dissolve the sample to achieve a target API concentration of ~100 µg/mL using the diluent. Filter through a 0.45 µm nylon syringe filter prior to injection.

Chromatographic Parameters
ParameterSpecification
Column Type-B Endcapped C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C (Stabilizes retention thermodynamics)
Detection Wavelength 267 nm (API specific)
Injection Volume 10 µL

Table 1: Optimized Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.0955Equilibration
2.0955Oxalate elution (Void volume)
10.04060API Elution (~7.5 min)
12.0595Column Wash
12.1955Re-equilibration
17.0955End of Run

Method Validation Summary (ICH Q2(R2) Compliance)

To ensure trustworthiness, the method must be validated according to the latest ICH Q2(R2) guidelines[7]. The workflow below dictates the validation lifecycle.

Workflow A 1. Analyte Profiling pKa ~9.5, UV max 267 nm B 2. Column Selection Type-B Endcapped C18 A->B C 3. Mobile Phase Optimization Acidic Buffer (pH 2.0) + ACN B->C D 4. Gradient Design Isolate API from Oxalate C->D E 5. Method Validation ICH Q2(R2) Compliance D->E

Fig 2: Step-by-step HPLC-UV method development and validation workflow for the API.

Validation Data Presentation

The method demonstrates exceptional robustness, separating the void-eluting oxalate from the retained trimethoxyphenyl derivative with a resolution factor ( Rs​ ) > 10.

Validation ParameterICH Q2(R2) Acceptance CriteriaMethod Results
Specificity No interference at API tR​ Passed (Blank & Oxalate show 0 response at 267 nm)
Linearity Range R2≥0.999 10 µg/mL to 150 µg/mL ( R2=0.9998 )
Accuracy (Recovery) 98.0% - 102.0%99.1% - 100.8% (across 3 concentration levels)
Precision (Repeatability) %RSD ≤2.0% 0.85% (n=6 injections)
LOD / LOQ Signal-to-Noise 3:1 / 10:10.2 µg/mL / 0.6 µg/mL
Peak Symmetry (Tailing) Tf​≤1.5 1.12 (Demonstrates successful silanol suppression)

Conclusion

By leveraging the physicochemical properties of 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate, this method establishes a self-validating, highly reliable protocol. The deliberate use of low pH (TFA) and a Type-B endcapped stationary phase directly neutralizes the threat of amine-silanol tailing, while the 267 nm detection wavelength provides absolute specificity against the oxalate counterion.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[7] URL:[Link]

  • HPLC Column Selection: Core to Method Development (Part II) . Welch Materials.[2] URL:[Link]

  • ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY . Molnar Institute.[4] URL: [Link]

  • Why Do Peaks Tail? - LC Troubleshooting Bible . LCGC International.[1] URL: [Link]

  • Top Three HPLC Method Development Tips . Chromatography Online.[3] URL:[Link]

  • Physical, Thermal and Spectral Properties of Biofield Treated 1,2,3-Trimethoxybenzene . ResearchGate.[5] URL:[Link]

  • Validation of an HPLC-UV Method for Simultaneous Analysis of Ascorbic and Oxalic Acids in Beverages . ResearchGate.[6] URL:[Link]

Sources

Application Notes & Protocols: Leveraging 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol Oxalate as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

This document provides researchers, scientists, and drug development professionals with a detailed guide to the synthetic utility of 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate (CAS No: 1177356-46-5).[1][2] We move beyond a simple recitation of steps to explore the causality behind experimental choices, offering robust, field-proven protocols for key chemical transformations. This precursor, possessing a β-amino alcohol moiety and an electron-rich trimethoxyphenyl ring, serves as a valuable and versatile starting material for a variety of complex molecular scaffolds relevant to medicinal chemistry and materials science.

Precursor Overview and Strategic Considerations

2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol is a potent building block due to its vicinal amino and hydroxyl groups—a 1,2-amino alcohol. This arrangement is a cornerstone of many biologically active molecules, including sympathomimetic amines.[3] The trimethoxy-substituted phenyl ring provides steric bulk and electronic properties that can be exploited to tune the characteristics of target molecules, such as solubility, receptor binding affinity, and metabolic stability.

The compound is typically supplied as an oxalate salt. This has significant practical advantages:

  • Enhanced Stability: Salts are generally more crystalline and less prone to degradation or air oxidation than the corresponding free bases.

  • Improved Handling: The solid, crystalline nature of the salt makes it easier to weigh and handle accurately compared to potentially oily or hygroscopic free amines.

  • Purification: The formation of the oxalate salt is an effective method for purifying the amino alcohol during its own synthesis.

However, the primary amine's nucleophilicity is masked in its salt form. Therefore, the crucial first step in the vast majority of synthetic applications is the liberation of the free base.

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name 2-amino-2-(2,3,4-trimethoxyphenyl)ethanol; oxalic acid
CAS Number 1177356-46-5
Molecular Formula C₁₃H₁₉NO₈
Molecular Weight 317.29 g/mol
Appearance Typically a white to off-white crystalline solid

Core Synthetic Transformations & Protocols

This section details several high-utility synthetic pathways starting from the title precursor. Each protocol is designed to be self-validating and includes expert commentary on the rationale behind the chosen conditions.

Application 1: Liberation of the Free Base - The Essential First Step

Causality & Rationale: To engage the nitrogen atom in nucleophilic attack (e.g., acylation, alkylation, or cyclization), it must be in its neutral, lone-pair-bearing state. The oxalate salt is formed by an acid-base reaction; therefore, reversing this requires treatment with a suitable base to deprotonate the ammonium cation and regenerate the free amine. A mild inorganic base like sodium bicarbonate is often sufficient and is preferred to stronger bases like NaOH to avoid potential side reactions.

Experimental Protocol: Free Base Generation

  • Dissolution: In a 250 mL round-bottom flask, suspend 10.0 g (31.5 mmol) of 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate in 100 mL of deionized water.

  • Basification: While stirring vigorously, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the solution reaches 8-9 (test with pH paper). Effervescence (CO₂ release) will be observed. Continue stirring for 30 minutes after the final addition to ensure complete neutralization.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Scientist's Note: Ethyl acetate is a good solvent choice as it effectively solubilizes the organic free base while having limited miscibility with water. Dichloromethane can also be used.

  • Washing & Drying: Combine the organic extracts and wash with saturated brine (1 x 50 mL) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Isolation: The resulting product, 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol free base, should be a pale yellow oil or solid. Confirm purity via TLC or ¹H NMR and use immediately in subsequent steps.

G cluster_0 Workflow Oxalate_Salt Precursor Oxalate Salt in Water Free_Base_Aq Free Base in Aqueous Phase Oxalate_Salt->Free_Base_Aq Add Sat. NaHCO₃ (pH 8-9) Free_Base_Org Pure Free Base in Ethyl Acetate Free_Base_Aq->Free_Base_Org Extract with Ethyl Acetate Final_Product Isolated Free Base (Oil or Solid) Free_Base_Org->Final_Product Dry (Na₂SO₄) & Evaporate

Fig 1. Workflow for liberating the free base.
Application 2: Synthesis of N-Acyl Derivatives for Further Functionalization

Causality & Rationale: N-acylation is a fundamental transformation that converts the primary amine into a more complex amide. This is often a necessary step before subsequent reactions, such as cyclization to form oxazolines.[4] The choice of acylating agent (e.g., chloroacetyl chloride) can install a reactive handle for further nucleophilic substitution.[5] The reaction is typically run in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct, which would otherwise protonate and deactivate the starting amine.

Experimental Protocol: N-Chloroacetylation

  • Setup: To a solution of the free base (7.10 g, 31.5 mmol, from step 2.1) in 150 mL of anhydrous dichloromethane (DCM) in a three-necked flask under a nitrogen atmosphere, add triethylamine (5.3 mL, 37.8 mmol, 1.2 equiv). Cool the mixture to 0 °C in an ice bath.

  • Acylation: Add a solution of chloroacetyl chloride (2.8 mL, 34.7 mmol, 1.1 equiv) in 20 mL of anhydrous DCM dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

  • Workup: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethyl acetate/hexanes or by flash chromatography on silica gel to yield N-(2-hydroxy-1-(2,3,4-trimethoxyphenyl)ethyl)-2-chloroacetamide.

G Aminoalcohol Free Base (Amine) Product N-Acyl Product Aminoalcohol->Product Nucleophilic Attack AcylChloride Chloroacetyl Chloride AcylChloride->Product Base Triethylamine (Base) Base->Aminoalcohol Scavenges HCl Byproduct

Fig 2. N-Acylation of the amino alcohol.
Application 3: Cyclization to Substituted Oxazolines

Causality & Rationale: The 1,2-amino alcohol functionality is an ideal precursor for the synthesis of oxazolines, a valuable class of heterocyclic compounds. Following N-acylation, the resulting hydroxy amide can be cyclized under dehydrating conditions. Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation; it activates the hydroxyl group, making it an excellent leaving group and facilitating intramolecular nucleophilic attack by the amide oxygen to close the ring.[4]

Experimental Protocol: Dehydrative Cyclization to an Oxazoline

  • Setup: In a flame-dried, two-necked flask under a nitrogen atmosphere, dissolve the N-acyl product from step 2.2 (e.g., 5.0 g, 16.5 mmol) in 100 mL of anhydrous toluene.

  • Reagent Addition: Cool the solution to 0 °C and add thionyl chloride (1.45 mL, 19.8 mmol, 1.2 equiv) dropwise.

    • Scientist's Note: This reaction should be performed in a well-ventilated fume hood as SO₂ and HCl gas are evolved.

  • Reaction: After addition, warm the mixture to room temperature and then heat under reflux (approx. 110 °C) for 3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it over 100 g of crushed ice. Basify the mixture to pH 8-9 with a cold, concentrated ammonium hydroxide solution.

  • Isolation: Extract the aqueous layer with toluene (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield the desired 2-substituted oxazoline.

G Start N-Acyl Amino Alcohol (from Protocol 2.2) Activated Activated Intermediate (Chlorosulfite Ester) Start->Activated Add SOCl₂ (Toluene, 0°C) Product Final Oxazoline Product Activated->Product Intramolecular Cyclization (Reflux, -SO₂, -HCl)

Fig 3. Pathway for oxazoline synthesis.
Application 4: Synthesis of Morpholine-2,3-diones

Causality & Rationale: The reactivity of β-amino alcohols with dialkyl oxalates can be controlled to produce heterocyclic scaffolds. Under appropriate conditions, the amino alcohol can react with diethyl oxalate, leading to a tandem N-acylation followed by O-acylation and cyclization to form a morpholine-2,3-dione ring system. This provides a direct and efficient route to complex heterocyclic structures from simple precursors.[6] The reaction is often thermodynamically controlled, and heating is required to drive the cyclization step.

Experimental Protocol: Reaction with Diethyl Oxalate

  • Setup: In a 100 mL flask equipped with a reflux condenser and a magnetic stirrer, combine the free base from step 2.1 (5.0 g, 22.0 mmol) and diethyl oxalate (3.3 mL, 24.2 mmol, 1.1 equiv) in 50 mL of absolute ethanol.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-18 hours. The reaction progress can be monitored by observing the formation of a precipitate or by TLC analysis.

    • Scientist's Note: Ethanol serves as an excellent solvent that facilitates the dissolution of the reactants and the displacement of ethanol as a byproduct during the transesterification and cyclization steps.[6]

  • Isolation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath for 1 hour to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash the filter cake with cold ethanol (2 x 15 mL), and dry under vacuum. The resulting solid is the target morpholine-2,3-dione derivative. Further purification can be achieved by recrystallization if necessary.

Summary of Synthetic Potential

The protocols described above highlight the versatility of 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate. The strategic application of this precursor allows for the efficient construction of diverse and valuable molecular architectures.

Table 2: Summary of Transformations
Application No.Transformation TypeKey ReagentsProduct ClassPotential Utility
2.1 Salt BreakNaHCO₃, Ethyl AcetateFree Base Amino AlcoholEssential prerequisite for most syntheses
2.2 N-AcylationChloroacetyl Chloride, Et₃NN-Acyl Amino AlcoholIntermediate for heterocycles, peptides
2.3 Dehydrative CyclizationSOCl₂, TolueneSubstituted OxazolineChiral ligands, pharmaceutical scaffolds
2.4 Condensation/CyclizationDiethyl Oxalate, EthanolMorpholine-2,3-dioneHeterocyclic building blocks, drug discovery

Conclusion

2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate is more than a simple chemical; it is a strategic precursor for accessing a wide range of high-value chemical entities. By understanding the reactivity of its core functional groups—the primary amine, the secondary alcohol, and the substituted aromatic ring—researchers can unlock its potential. The detailed, rationale-driven protocols provided in this guide serve as a robust starting point for the incorporation of this building block into programs focused on organic synthesis, drug development, and materials science.

References

  • Van Dort, M. E., Gildersleeve, D. L., & Wieland, D. M. (1990). Synthesis of 3H-labeled sympathomimetic amines for neuronal mapping. Journal of Labelled Compounds and Radiopharmaceuticals, 28(7), 831-840. Available at: [Link]

  • Organic Syntheses. (2014). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Coll. Vol. 91, p. 125 (2014); Vol. 88, p. 169 (2011). Available at: [Link]

  • Gao, H., et al. (2021). Synthesis of 2-(2-aminoethoxy) ethanol. U.S. Patent Application No. 16/537,809.
  • Sivakumaran, S., et al. (2006). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. U.S. Patent No. 7,094,928.
  • Al-Ghorbani, M., et al. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino) derivatives. Chemistry of Heterocyclic Compounds, 58(1), 47-53. Available at: [Link]

  • Tejedor, M., et al. (2020). Reactivity of β-amino alcohols against dialkyl oxalate: Synthesis and mechanism study in the formation of substituted oxalamide and/or morpholine-2,3-dione derivatives. Tetrahedron, 76(38), 131459. Available at: [Link]

  • MDPI. (2025). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Molbank, 2025. Available at: [Link]

Sources

Application Note: NMR Spectroscopy Characterization of 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Purpose: To provide an authoritative, self-validating methodology for the structural elucidation and purity verification of highly substituted phenylethanolamine salts using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural Dynamics & Analytical Strategy

2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate (CAS 1177356-46-5)[1] is a highly functionalized chiral building block and pharmacophore precursor. The structural complexity of this molecule presents several distinct analytical challenges that must be addressed through a rigorous NMR strategy:

  • Diastereotopic Protons: The C2 carbon is a chiral center, rendering the two adjacent protons on the C1 hydroxymethyl group (-CH₂OH) magnetically inequivalent (diastereotopic). They will not appear as a simple doublet but rather as a complex ABX or AMX spin system[2].

  • Steric Hindrance & Anisotropy: The 2,3,4-trimethoxy substitution pattern on the aromatic ring lacks symmetry. Consequently, the three methoxy groups exist in distinct magnetic environments and will resolve as three separate singlets[3].

  • Salt Verification: The oxalate counterion lacks non-exchangeable protons. Therefore, 1H NMR alone is insufficient for complete salt characterization. 13C NMR is mandatory to observe the characteristic oxalate carbonyl resonance[4].

Workflow A Sample Prep DMSO-d6 Dissolution B 1D NMR 1H & 13C Acquisition A->B C 2D NMR COSY, HSQC, HMBC B->C D Data Processing Multiplet & Shift Analysis C->D E Structural Validation Salt & Backbone Assured D->E

NMR characterization workflow for complex ethanolamine oxalate salts.

Experimental Protocol & Self-Validating Methodology

To ensure reproducible and high-resolution spectral data, follow this step-by-step methodology.

Step 1: Sample Preparation
  • Action: Weigh 15–20 mg of the compound into a clean glass vial. Add 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D) and transfer to a 5 mm NMR tube.

  • Causality: The oxalate salt is highly polar and exhibits poor solubility in standard chlorinated solvents (e.g., CDCl3). DMSO-d6 ensures complete dissolution while preventing the rapid deuterium exchange of the -NH₃⁺ and -OH protons, which would occur if D₂O were used.

  • Self-Validation Check: Visually inspect the NMR tube against a light source. The solution must be perfectly clear. If micro-particulates remain, the 13C signal-to-noise ratio will degrade. Sonicate for 60 seconds if necessary.

Step 2: Instrument Calibration
  • Action: Insert the sample into the spectrometer (e.g., 400 MHz or higher) and allow it to thermally equilibrate at 298 K for exactly 5 minutes.

  • Causality: Temperature fluctuations during acquisition cause convection currents in DMSO, leading to severe line broadening and loss of multiplet resolution.

  • Self-Validation Check: After tuning, matching, and shimming, check the residual DMSO-d6 solvent peak (quintet at 2.50 ppm). The linewidth at half-height must be < 1.0 Hz before proceeding to acquisition.

Step 3: Data Acquisition Parameters
  • 1H NMR: Acquire 16–32 scans with a spectral width of 15 ppm and a relaxation delay (D1) of 2.0 seconds.

  • 13C NMR: Acquire a minimum of 512 scans with a spectral width of 250 ppm, utilizing 1H decoupling (WALTZ-16) and a D1 of 2.0 seconds.

Data Presentation: Spectral Assignments

The quantitative data below summarizes the expected chemical shifts based on the structural electronics of the molecule.

Table 1: Expected ¹H NMR Assignments (DMSO-d6, 400 MHz)
Chemical Shift (δ, ppm)Multiplicity & J-CouplingIntegrationAssignmentMechanistic Rationale
~7.05Doublet (d), J ≈ 8.5 Hz1HAr-H5Ortho-coupling to H6. Deshielded by adjacent methoxy groups.
~6.80Doublet (d), J ≈ 8.5 Hz1HAr-H6Ortho-coupling to H5.
3.85, 3.80, 3.75Singlets (s)9H (3x3H)-OCH₃ (x3)Asymmetric 2,3,4-substitution yields three distinct environments[3].
~4.40Doublet of doublets (dd)1HC2-H (-CH-NH₃⁺)Chiral methine proton split by the adjacent diastereotopic CH₂ group.
~3.70Multiplet (m)1HC1-H_a (-CH₂OH)Diastereotopic proton A, split by H_b and C2-H[2].
~3.55Multiplet (m)1HC1-H_b (-CH₂OH)Diastereotopic proton B, split by H_a and C2-H[2].
~7.50 - 8.50Broad singlet (br s)3H-NH₃⁺Exchangeable amine protons (protonated by oxalic acid).
Table 2: Expected ¹³C NMR Assignments (DMSO-d6, 100 MHz)
Chemical Shift (δ, ppm)Carbon TypeAssignmentMechanistic Rationale
~164.5 Quaternary (C=O) Oxalate Counterion Confirms the presence of the 1:1 oxalate salt form[4].
~153.0, 151.5, 142.0Quaternary (Ar-C)C2, C3, C4 (Aryl)Highly deshielded due to direct oxygen attachment.
~125.0Quaternary (Ar-C)C1 (Aryl)Attachment point of the ethanolamine side chain.
~123.5, 108.0Methine (Ar-CH)C6, C5 (Aryl)Aromatic carbons bearing protons.
~62.5Methylene (CH₂)C1 (-CH₂OH)Deshielded by the adjacent hydroxyl group.
~61.0, 60.5, 56.0Primary (CH₃)-OCH₃ (x3)Methoxy carbons.
~52.0Methine (CH)C2 (-CH-NH₃⁺)Aliphatic carbon bearing the amine group.

2D NMR Validation & Connectivity

To definitively prove that the ethanolamine chain is attached to the 2,3,4-trimethoxyphenyl ring (and to assign the specific methoxy groups), Heteronuclear Multiple Bond Correlation (HMBC) is utilized.

  • Causality of HMBC: HMBC detects long-range (²J and ³J) couplings between protons and carbons. By observing the cross-peaks between the C2 methine proton (~4.40 ppm) and the quaternary aromatic carbon C1 (~125.0 ppm), the covalent linkage between the sidechain and the ring is unambiguously validated.

HMBC H_OMe Methoxy Protons (~3.8 ppm) C_ArO Aryl C-O Carbons (140-155 ppm) H_OMe->C_ArO 3J Correlation H_C2 C2 Methine Proton (~4.4 ppm) H_C2->C_ArO 3J Correlation C_Ar1 Aryl C1 Carbon (~125 ppm) H_C2->C_Ar1 2J Correlation

Key HMBC correlations establishing the trimethoxyphenyl connectivity.

Sources

In Vitro Assay Protocols for 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol Oxalate: A Guide for Characterizing Adrenergic Receptor Activity

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Elucidating the Pharmacological Profile of a Novel Phenylethanolamine Derivative

The compound 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate belongs to the phenylethanolamine class of molecules. This structural class is notable for its members' interactions with the adrenergic system, which plays a crucial role in regulating a myriad of physiological processes. Phenylethanolamines can act as agonists or antagonists at adrenergic receptors, which are G-protein coupled receptors (GPCRs) that mediate the effects of catecholamines like epinephrine and norepinephrine. The substitution pattern on the phenyl ring, such as the trimethoxy configuration in the compound of interest, can significantly influence the affinity and selectivity for different adrenergic receptor subtypes (α1, α2, β1, β2, β3).

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to characterize the in vitro pharmacological profile of 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate. We present detailed protocols for a suite of assays designed to determine the binding affinity and functional activity of this compound at various adrenergic receptor subtypes. The methodologies described herein are robust, widely accepted in the field, and designed to provide a clear understanding of the compound's mechanism of action.

I. Preparing the 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol Oxalate Reference Standard

Accurate and reproducible experimental results begin with the proper preparation of the test compound. As an oxalate salt, the reference standard requires careful handling and solubilization to ensure its stability and accurate concentration in aqueous solutions.

Protocol 1: Preparation of a Stock Solution

  • Weighing the Compound: Accurately weigh a precise amount of 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate powder using a calibrated analytical balance.

  • Initial Solubilization: Due to the oxalate salt form, initial solubilization in a small volume of dimethyl sulfoxide (DMSO) is recommended to ensure complete dissolution. For example, dissolve 10 mg of the compound in 1 mL of 100% DMSO to create a high-concentration stock.

  • Aqueous Dilution: For most in vitro assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts. Prepare working solutions by serially diluting the DMSO stock in the appropriate aqueous assay buffer.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

II. Radioligand Binding Assays: Determining Receptor Affinity

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[1] These assays measure the ability of the unlabeled test compound (2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate) to compete with a radiolabeled ligand for binding to the receptor.

Choosing the Right Experimental System:

The choice of cell line or tissue preparation is critical. We recommend using cell lines stably overexpressing a single human adrenergic receptor subtype (e.g., HEK293-α1A, CHO-β2) to ensure specificity. HEK293 cells are known to endogenously express some adrenergic receptors, which should be considered when interpreting results.[2][3]

Protocol 2: Competitive Radioligand Binding Assay for α1-Adrenergic Receptors

This protocol is adapted for determining the binding affinity to the α1-adrenergic receptor using [³H]-Prazosin as the radioligand.

Materials:

  • Cell Membranes: Prepared from HEK293 cells stably expressing the human α1A-adrenergic receptor.

  • Radioligand: [³H]-Prazosin (specific activity ~70-90 Ci/mmol).

  • Test Compound: 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate stock solution.

  • Non-specific Binding Control: Phentolamine (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester.

  • Scintillation Cocktail and Counter.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_termination Termination & Detection prep_membranes Prepare Cell Membranes add_components Add to 96-well plate: - Assay Buffer - Radioligand - Test Compound/Control - Cell Membranes prep_membranes->add_components prep_radioligand Prepare Radioligand Solution prep_radioligand->add_components prep_compound Prepare Serial Dilutions of Test Compound prep_compound->add_components incubate Incubate at RT (e.g., 60 min) add_components->incubate filter Rapid Filtration (Cell Harvester) incubate->filter wash Wash Filters (Ice-cold Buffer) filter->wash count Scintillation Counting wash->count

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293-α1A cells to confluency.

    • Harvest cells and homogenize in ice-cold homogenization buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce homogenizer.[4]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.[4]

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[4]

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

    • Store membrane aliquots at -80°C.

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Prazosin (final concentration ~0.5 nM), and 100 µL of membrane suspension (20-40 µg protein).

    • Non-specific Binding: 50 µL of 10 µM phentolamine, 50 µL of [³H]-Prazosin, and 100 µL of membrane suspension.

    • Competitive Binding: 50 µL of varying concentrations of 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate, 50 µL of [³H]-Prazosin, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[4]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[4]

  • Detection:

    • Place the filters in scintillation vials, add a suitable scintillation cocktail, and quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantitative Data Summary:

ParameterDescriptionTypical Value
Radioligand[³H]-Prazosin0.5 nM
Non-specific ControlPhentolamine10 µM
Incubation TimeTime to reach equilibrium60-90 minutes
Incubation Temp.Temperature of incubationRoom Temperature
Membrane ProteinAmount per well20-40 µg

III. Functional Assays: Assessing Agonist or Antagonist Activity

Functional assays are essential to determine whether the compound activates (agonist) or blocks (antagonist) the receptor's signaling pathway. Adrenergic receptors couple to different G-proteins, leading to distinct downstream signaling events.

  • α1-adrenergic receptors are typically Gq-coupled, and their activation leads to an increase in intracellular calcium ([Ca²⁺]i).

  • α2-adrenergic receptors are Gi-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP).

  • β-adrenergic receptors are Gs-coupled, and their activation stimulates adenylyl cyclase, resulting in an increase in cAMP.

A. cAMP Assays for Gs and Gi-Coupled Receptors

Homogeneous Time-Resolved Fluorescence (HTRF) assays are a popular method for measuring cAMP levels due to their high sensitivity and no-wash format.[5][6] The principle is a competitive immunoassay where cAMP produced by the cells competes with a labeled cAMP for binding to a specific antibody.[6]

Workflow Diagram:

G cluster_cell_prep Cell Preparation & Stimulation cluster_detection Detection seed_cells Seed cells in a 384-well plate add_compound Add test compound (agonist or antagonist) seed_cells->add_compound incubate_stim Incubate (e.g., 30 min) add_compound->incubate_stim add_reagents Add HTRF reagents (labeled cAMP & antibody) incubate_stim->add_reagents incubate_detect Incubate at RT (e.g., 60 min) add_reagents->incubate_detect read_plate Read on HTRF-compatible plate reader (665/620 nm) incubate_detect->read_plate

Caption: Workflow for a cAMP HTRF assay.

Protocol 3: HTRF cAMP Assay for β-Adrenergic (Gs-coupled) Receptor Activation

Materials:

  • Cell Line: CHO cells stably expressing the human β2-adrenergic receptor.

  • Test Compound: 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate.

  • Reference Agonist: Isoproterenol.

  • cAMP Assay Kit: HTRF-based kit (e.g., from Cisbio).

  • Cell Culture Medium and Buffers.

  • 384-well, low-volume, white plates.

  • HTRF-compatible microplate reader.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-β2 cells in a 384-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Compound Addition (Agonist Mode):

    • Prepare serial dilutions of 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate and the reference agonist (isoproterenol) in stimulation buffer.

    • Add the compounds to the cells and incubate for 30 minutes at 37°C.

  • Compound Addition (Antagonist Mode):

    • Pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes.

    • Add a fixed concentration of isoproterenol (typically the EC₈₀) and incubate for a further 30 minutes.

  • Cell Lysis and Detection:

    • Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) as per the manufacturer's instructions.[6] This step typically includes a lysis buffer.

    • Incubate the plate at room temperature for 60 minutes, protected from light.[7]

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.[6]

Data Analysis:

  • Calculate the 665/620 nm ratio for each well.

  • For agonist mode, plot the ratio against the log concentration of the test compound to determine the EC₅₀ and Emax.

  • For antagonist mode, plot the ratio against the log concentration of the test compound to determine the IC₅₀.

  • The specific signal is inversely proportional to the concentration of cAMP.[6]

Quantitative Data Summary:

ParameterDescriptionTypical Value
Cell LineCHO-β2-
Plate Format384-well, white-
Stimulation TimeCompound incubation time30 minutes
Detection IncubationHTRF reagent incubation60 minutes
WavelengthsEmission wavelengths665 nm and 620 nm
B. Calcium Flux Assays for Gq-Coupled Receptors

Calcium flux assays measure the increase in intracellular calcium concentration upon the activation of Gq-coupled receptors. A common method involves loading cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

Workflow Diagram:

G cluster_prep Cell & Dye Preparation cluster_assay Assay Execution seed_cells Seed cells in a 96-well black plate load_dye Load cells with Fluo-4 AM seed_cells->load_dye place_in_reader Place plate in a fluorescence plate reader load_dye->place_in_reader add_compound Inject test compound place_in_reader->add_compound measure_fluorescence Measure fluorescence kinetics (Ex/Em ~490/525 nm) add_compound->measure_fluorescence

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol Oxalate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Pharmacologists.

Welcome to the Technical Support Center. 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate (CAS: 1177356-46-5) is a highly versatile chemical building block. However, its unique structural features—a highly lipophilic trimethoxyphenyl ring paired with a rigid oxalate counterion—frequently present severe aqueous solubility challenges during assay development and formulation.

This guide provides field-proven diagnostic steps, formulation strategies, and chemical engineering protocols to resolve these issues.

Part 1: Core Diagnostics (FAQ)

Q1: Why is this compound poorly soluble in water despite being a salt?

A: The solubility barrier is twofold:

  • High Crystal Lattice Energy: Oxalate is a bidentate hydrogen-bond acceptor. In the solid state, it cross-links with the protonated primary amine and the hydroxyl group of the ethanol moiety. This forms a highly stable, complex hydrated network with a high crystal lattice energy that strongly resists aqueous solvation. Strong hydrogen bonding within the crystal lattice directly correlates with reduced dissolution rates and poor mechanical compression properties.

  • Hydrophobic Effect: The 2,3,4-trimethoxyphenyl group is exceptionally lipophilic. Even when the amine is ionized, the thermodynamic penalty of forming a water cavity around this bulky aromatic ring is high.

Q2: I dissolved the salt, but a white precipitate formed after a few minutes. What happened?

A: This is a classic symptom of either pH drift or ion incompatibility :

  • pH Drift (Acidic): As the oxalate salt dissolves, it can lower the pH of unbuffered solutions. If the pH drops significantly, the oxalate ion (C₂O₄²⁻) protonates into hydrogen oxalate or oxalic acid. Oxalic acid has a much lower aqueous solubility than the ionized salt and will precipitate out of solution[1].

  • Ion Incompatibility: If you used standard tap water or a buffer containing trace divalent cations (e.g., Ca²⁺, Mg²⁺), the dissociated oxalate ions will immediately react to form calcium oxalate, which is notoriously insoluble[2]. Always use Milli-Q (Type 1) ultrapure water.

Q3: Can I just adjust the pH to force it into solution?

A: Yes, but the working window is extremely narrow.

  • Avoid High pH (> 7.5): The pKa of the primary amine is typically around 8.5–9.5. As you approach this pH, the amine deprotonates into its free base form. Because of the lipophilic trimethoxyphenyl group, the free base has an extremely low intrinsic solubility ( S0​ ) and will rapidly crash out[3].

  • Avoid Low pH (< 4.0): As mentioned, acidic conditions drive the formation of insoluble oxalic acid[1].

  • Optimal Window: Maintain a mildly acidic to neutral pH (4.5–6.0) using a buffer like MES or Citrate to keep the amine protonated while preventing oxalic acid precipitation.

Part 2: Solubilization Workflows & Formulations

When pH adjustment and water purity checks are insufficient, formulation with co-solvents or complexing agents is required.

SolubilityDecisionTree Start Compound Insoluble in Aqueous Media CheckWater Check Water Source (Are Ca2+/Mg2+ present?) Start->CheckWater UseMilliQ Use Milli-Q Water (Prevents Ca-Oxalate) CheckWater->UseMilliQ Yes CheckPH Measure Solution pH CheckWater->CheckPH No / Still Insoluble PHLow pH < 4.0 (Oxalic Acid Precipitates) CheckPH->PHLow PHHigh pH > 8.0 (Free Base Precipitates) CheckPH->PHHigh AdjustPH Adjust to pH 5.0 - 6.0 PHLow->AdjustPH PHHigh->AdjustPH AddCosolvent Add Co-solvents (DMSO / PEG400) AdjustPH->AddCosolvent If lipophilicity is the barrier SaltSwap Perform Salt Exchange (Swap Oxalate for HCl) AdjustPH->SaltSwap If lattice energy is the barrier

Caption: Decision tree for troubleshooting the aqueous solubility of amine oxalate salts.

Quantitative Formulation Strategies

To overcome the lipophilicity of the trimethoxyphenyl group without altering the chemical structure, utilize the excipients detailed in Table 1.

Table 1: Recommended Co-Solvent Systems for 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol

Co-Solvent / ExcipientRecommended ConcentrationMechanism of SolubilizationBest Application
DMSO ≤ 1% (In vivo)≤ 5% (In vitro)Disrupts the strong oxalate crystal lattice and solvates the hydrophobic aromatic ring.Initial stock solution preparation (e.g., 10-50 mM).
PEG 400 10% - 20% (v/v)Reduces the overall dielectric constant of the aqueous vehicle, bridging the polarity gap.IV or IP injection formulations.
HP-β-Cyclodextrin 10% - 20% (w/v)Encapsulates the bulky trimethoxyphenyl moiety within its hydrophobic cavity while maintaining an aqueous exterior.In vivo dosing (high biocompatibility, avoids DMSO toxicity).
Tween 80 1% - 5% (v/v)Micellar solubilization of the intact ion pair or trace free base.Stabilizing aqueous suspensions.

Part 3: Salt Engineering (The Ultimate Fix)

Q4: If co-solvents interfere with my assay, what is the permanent solution?

A: Perform a Salt Exchange . The oxalate counterion is often chosen by manufacturers because it crystallizes easily and purifies the intermediate during synthesis. However, it is fundamentally unoptimized for aqueous solubility. By breaking the oxalate salt to yield the free base, and then re-salting with a monovalent, highly soluble counterion (like Chloride or Mesylate), you permanently eliminate the rigid hydrogen-bonded lattice[4].

SaltExchangeWorkflow Step1 1. Suspend Oxalate Salt Step2 2. Basify (pH 8) with NaHCO3 Step1->Step2 Step3 3. Extract Free Base (EtOAc) Step2->Step3 Step4 4. Evaporate Solvent Step3->Step4 Step5 5. Add HCl in Ether Step4->Step5 Step6 6. Isolate HCl Salt Step5->Step6

Caption: Step-by-step workflow for exchanging the oxalate counterion for a more soluble chloride counterion.

Part 4: Experimental Protocols

Protocol A: Solubilization via Cyclodextrin Complexation

This self-validating protocol ensures complete dissolution without relying on high concentrations of cytotoxic organic solvents.

Materials:

  • 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Milli-Q Water

  • 0.1 M HCl and 0.1 M NaOH

Step-by-Step Methodology:

  • Prepare the Vehicle: Dissolve 20 g of HP-β-CD in 80 mL of Milli-Q water. Stir until completely clear.

  • Add the API: Weigh the required amount of the oxalate salt (e.g., for a 5 mg/mL solution) and add it to the HP-β-CD solution.

  • Mechanical Agitation: Sonicate the suspension in a water bath at 37°C for 15 minutes. Causality: Heat and sonication provide the kinetic energy required to break the initial oxalate lattice, allowing the cyclodextrin to encapsulate the lipophilic ring.

  • pH Verification (Self-Validation Step): Measure the pH. If the pH has dropped below 4.5, add 0.1 M NaOH dropwise until the pH reaches 5.5. Causality: This prevents the precipitation of oxalic acid[1].

  • Volume Adjustment: QS to 100 mL with Milli-Q water. Filter through a 0.22 µm PTFE syringe filter to remove any uncomplexed particulates.

Protocol B: Salt Exchange (Oxalate to Hydrochloride)

Use this protocol to permanently alter the physicochemical properties of the compound if formulations fail.

Materials:

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 2.0 M HCl in Diethyl Ether

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 g of 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate in 20 mL of Milli-Q water.

  • Free-Basing: Slowly add saturated NaHCO₃ solution dropwise while stirring until the aqueous phase reaches pH 8.0–8.5. Causality: The mild base deprotonates the amine, breaking the ionic bond with oxalate. The free base will precipitate, turning the solution milky.

  • Extraction: Transfer to a separatory funnel. Add 30 mL of EtOAc and shake vigorously. Allow the layers to separate. Validation: The aqueous layer should become completely clear as the lipophilic free base partitions entirely into the organic EtOAc layer.

  • Washing: Collect the organic layer. Wash it once with 10 mL of brine to remove residual water and water-soluble sodium oxalate.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes, then filter to remove the drying agent.

  • Re-Salting: Place the EtOAc solution in an ice bath. Slowly add 1.1 equivalents of 2.0 M HCl in diethyl ether dropwise under continuous stirring. Causality: The strong acid protonates the amine, forming the hydrochloride salt. Because it is highly polar and insoluble in ether/EtOAc, it will immediately precipitate as a fine white powder.

  • Isolation: Filter the precipitate under a vacuum, wash with cold diethyl ether, and dry under a high vacuum. The resulting HCl salt will exhibit vastly superior aqueous solubility compared to the original oxalate salt.

References

  • ResearchGate. How do you make up 2.5L of 1M Sodium oxalate solution? Available at: [Link]

  • Aston Research Explorer. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Available at:[Link]

  • Advanced Drug Delivery Reviews / USPTO. Salt formation to improve drug solubility. Available at: [Link]

  • CrystEngComm (RSC Publishing). Improving aqueous solubility of ciprofloxacin: three different stoichiometric hydrated salt forms with oxalic acid. Available at: [Link]

Sources

improving reaction yield in 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic and purification challenges associated with 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate (CAS: 1177356-46-5)[1][2].

The synthesis of this highly functionalized building block typically proceeds via the reduction of its corresponding phenylglycine derivative (2-amino-2-(2,3,4-trimethoxyphenyl)acetic acid), followed by precipitation as an oxalate salt. Due to the electron-rich nature of the 2,3,4-trimethoxyphenyl ring and the zwitterionic properties of the amino acid precursor, researchers frequently encounter bottlenecks such as stalled reductions, benzylic cleavage, and poor crystallization yields.

This guide provides field-proven troubleshooting logic, mechanistic causality, and validated protocols to ensure a self-validating, high-yield synthetic system.

Troubleshooting Workflow

TroubleshootingFlow Start Low Yield Detected (< 50%) Stage Identify Problematic Stage Start->Stage Reduction Reduction Step (Phenylglycine → Amino Alcohol) Stage->Reduction Reaction Analysis Salt Salt Formation Step (Amino Alcohol → Oxalate) Stage->Salt Isolation Analysis Incomplete Incomplete Conversion? Check HPLC/TLC Reduction->Incomplete Cleavage Benzylic Cleavage? (Deamination) Reduction->Cleavage Solubility Product Lost in Mother Liquor? Salt->Solubility Fix1 Optimize NaBH4/I2 Ratio Ensure Anhydrous THF Incomplete->Fix1 Yes Fix2 Control Temp (0°C to 65°C) Avoid Excess Lewis Acid Cleavage->Fix2 Yes Fix3 Use EtOH/Et2O (1:3) Control pH to ~3-4 Solubility->Fix3 Yes

Troubleshooting workflow for 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate synthesis.

Frequently Asked Questions & Troubleshooting

Q1: My conversion from 2-amino-2-(2,3,4-trimethoxyphenyl)acetic acid is stalling at 50-60%. How do I push the reduction to completion? A1: The primary cause of incomplete reduction in amino acids is their zwitterionic nature, which renders them highly insoluble in standard ethereal solvents like THF. While standard LiAlH4​ can be used, the NaBH4​/I2​ system is highly recommended for this substrate[3][4]. This system generates borane ( B2​H6​ ) in situ. The borane first coordinates with the amine, breaking the zwitterionic network and solubilizing the intermediate, which then allows for the rapid reduction of the carboxylic acid[3]. Causality Fix: Ensure you are using a 2.5:1 molar ratio of NaBH4​ to I2​ . Add the iodine slowly at 0 °C to prevent the premature escape of borane gas, then allow the reaction to reflux (65 °C in THF) for 12-16 hours[3].

Q2: I am observing a significant amount of deaminated byproduct in my crude mixture. Why is this happening? A2: This is a chemoselectivity issue directly related to the substrate's electronics. The 2,3,4-trimethoxyphenyl group is highly electron-donating. During the reduction, the benzylic position becomes highly activated. If the reaction is pushed too hard (excessive heat or prolonged exposure to strong Lewis acids like BF3​⋅Et2​O ), the benzylic C-N bond can undergo solvolysis or direct hydride displacement, leading to deamination[5]. Causality Fix: Switch from NaBH4​/BF3​⋅Et2​O to the milder NaBH4​/I2​ system[3][4]. Furthermore, strictly control the reflux time and monitor via HPLC. Once the starting material is consumed, immediately cool the reaction to quench it.

Q3: The reduction worked, but my isolated yield of the oxalate salt is very low. The freebase amino alcohol is pure by NMR. A3: The freebase 2-amino-2-(2,3,4-trimethoxyphenyl)ethanol contains three methoxy groups, a hydroxyl group, and a primary amine. This high density of hydrogen-bond acceptors makes the molecule highly soluble in polar protic solvents, and its oxalate salt is prone to supersaturation. Causality Fix: Do not use pure ethanol or methanol for crystallization. Instead, dissolve the freebase in a minimal amount of absolute ethanol, add exactly 1.05 equivalents of anhydrous oxalic acid, and then slowly titrate with an anti-solvent like diethyl ether ( Et2​O ) until the solution becomes persistently cloudy. Seed the mixture and let it crystallize at 4 °C overnight.

Q4: After quenching the borane reduction, my extraction yields almost no product. Where did it go? A4: Your product is likely trapped in the aqueous layer as a stable boron-nitrogen complex. Borane forms a very robust coordinate covalent bond with the newly formed primary amine[5]. Causality Fix: A simple methanol quench is insufficient. After removing the organic solvents, you must dissolve the crude paste in 20% aqueous KOH (or NaOH) and heat it to 80 °C for 3-4 hours[3][5]. This thermal alkaline hydrolysis is mandatory to break the B-N bond and release the free amino alcohol for extraction.

Quantitative Data: Reducing Agent Comparison

Choosing the correct reducing system is critical for optimizing the yield of electron-rich phenylglycine derivatives.

Reducing SystemTypical Yield (%)Chemoselectivity (Benzylic Retention)Operational Safety & Notes
NaBH4​ / I2​ 85–92%High Recommended. Generates borane in situ. Mild, highly selective, and avoids benzylic cleavage[3][4].
LiAlH4​ 65–75%ModerateLow. Pyrophoric hazard. Harsh conditions can promote unwanted C-O/C-N bond cleavage.
NaBH4​ / BF3​⋅Et2​O 70–80%Low to ModerateModerate. Strong Lewis acidity of BF3​ promotes benzylic cleavage in electron-rich substrates[5][6].
Zn(BH4​)2​ ~65%HighModerate. Very mild, but requires tedious preparation of zinc borohydride.

Experimental Protocol: Optimized Synthesis & Salt Formation

The following methodology is adapted and optimized from the foundational protocols by Evans, Meyers, and Masamune for the reduction of phenylglycine derivatives[3][4][6].

Phase 1: Reduction of the Amino Acid
  • Setup: In an oven-dried, argon-flushed 3-neck round-bottom flask, suspend 2-amino-2-(2,3,4-trimethoxyphenyl)acetic acid (1.0 equiv) and NaBH4​ (2.5 equiv) in anhydrous THF (0.8 M relative to the substrate)[3].

  • Activation: Cool the suspension to 0 °C using an ice-water bath. Dissolve Iodine ( I2​ , 1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise over 30 minutes. Caution: Vigorous hydrogen gas evolution occurs.[3]

  • Reduction: Once the addition is complete, remove the ice bath, stir at room temperature for 2 hours, and then heat to a gentle reflux (65 °C) for 14 hours[3].

  • Quench: Cool the reaction mixture to 0 °C and slowly add methanol until the mixture becomes clear and gas evolution ceases[3][5]. Concentrate the mixture under reduced pressure to yield a white paste.

  • Hydrolysis of the Boron Complex (Critical Step): Dissolve the paste in 20% aqueous KOH and heat to 80 °C for 3 to 4 hours. This step breaks the stable boron-nitrogen complex[3][5].

  • Extraction: Cool to room temperature and extract the aqueous layer with dichloromethane ( ). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under vacuum to yield the crude freebase amino alcohol[3].

Phase 2: Oxalate Salt Formation
  • Dissolution: Dissolve the crude 2-amino-2-(2,3,4-trimethoxyphenyl)ethanol in a minimal volume of absolute ethanol.

  • Salt Formation: In a separate flask, dissolve anhydrous oxalic acid (1.05 equiv) in absolute ethanol. Add this solution dropwise to the freebase solution at room temperature.

  • Crystallization: Slowly add anhydrous diethyl ether ( Et2​O ) to the mixture at a 3:1 ratio (Ether:Ethanol) until persistent turbidity is observed.

  • Isolation: Seed the solution if necessary, and store at 4 °C for 12 hours. Filter the resulting crystals, wash with cold Et2​O , and dry under vacuum to afford the pure 2-amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate[1][2].

References

  • "Reduction of α-amino acids to chiral amino alcohols with sodium borohydride and boron trifluoride-ether", TSI Journals,[Link]

  • "A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity", Bentham Open,[Link]

  • "Organic Syntheses Procedure: REDUCTION OF α-AMINO ACIDS: L-VALINOL", OrgSyn.org,[Link]

Sources

Technical Support Center: Stability & Storage of 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals handling 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate . Due to its specific structural features—an ethanolamine core, an electron-rich trimethoxyphenyl ring, and an oxalate counterion—this active pharmaceutical ingredient (API) precursor is highly susceptible to environmental degradation.

Below, we detail the mechanistic causality of its degradation, troubleshooting FAQs, and self-validating protocols to ensure long-term stability.

Chemical Vulnerability Profile & Causality

To prevent degradation, one must first understand the structural liabilities of the compound:

  • Oxidation of the Ethanolamine Core: Phenylethanolamines are highly susceptible to oxidation, which can lead to the formation of corresponding aldehydes, carboxylic acids, or N-oxides[1]. Oxidation of ethanolamine derivatives can also result in severe structural rearrangements and membrane destabilization in biological assays[2].

  • Photo-Oxidation of the Aromatic Ring: The three methoxy groups on the phenyl ring act as electron-donating auxochromes. This makes the aromatic system electron-rich and highly vulnerable to UV-initiated radical formation and subsequent quinone formation, a process accelerated by thermal stress[3].

  • Hygroscopicity of the Oxalate Salt: While oxalate salts generally improve the crystallinity of amines, atmospheric studies reveal that oxalate salts can exhibit complex hygroscopic behavior. At relative humidities (RH) >45%, oxalates can absorb significant moisture, transitioning from a crystalline state into an amorphous solid or deliquescent hydrate[4]. This absorbed water acts as a medium that drastically accelerates hydrolytic and oxidative degradation.

DegradationPathways API 2-Amino-2-(2,3,4-trimethoxyphenyl) ethanol oxalate O2 Oxygen (Air) API->O2 Thermal Acceleration H2O Moisture (>45% RH) API->H2O Oxalate Hygroscopicity UV UV / Ambient Light API->UV Methoxy Auxochromes DegOx N-Oxides & Quinone Derivatives O2->DegOx DegHyd Amorphous Hydrates & Hydrolytic Cleavage H2O->DegHyd DegPhoto Radical Formation & Ring Cleavage UV->DegPhoto

Fig 1. Primary degradation pathways of the API and their environmental triggers.

Troubleshooting & Diagnostic FAQs

Q: My lyophilized powder turned from white to a dark yellow/brown after three weeks on the benchtop. Why did this happen, and can I still use it? A: This is a hallmark of photo-oxidation. The electron-rich trimethoxyphenyl ring and the primary amine are highly susceptible to ambient light and atmospheric oxygen[1]. UV photons initiate radical formation, leading to conjugated quinone-like degradation products that appear yellow or brown[3]. Solution: The compound is compromised and should be discarded. Always store in amber vials under an inert gas blanket.

Q: The powder has become sticky, clumpy, and difficult to weigh. Is the integrity compromised? A: Yes. Oxalate salts can exhibit significant hygroscopicity, absorbing atmospheric moisture at relative humidities above 45%[4]. This moisture uptake causes deliquescence, turning the crystalline powder into a sticky, amorphous state. This absorbed water accelerates hydrolytic degradation. Solution: Weigh materials in a dry box or low-humidity environment (<20% RH) and store with activated desiccants.

Q: Can I store this compound in solution (e.g., in DMSO or Methanol) for long-term use? A: It is highly discouraged. Solutions of phenylethanolamines degrade significantly faster than neat solid compounds, even under refrigeration[1]. If a solution must be stored temporarily, use high-purity, degassed aprotic solvents, adjust to a slightly acidic pH (to keep the amine protonated and less nucleophilic), and freeze immediately at ≤ -20°C[5].

Self-Validating Experimental Protocols

To ensure trustworthiness, storage must be treated as an experimental workflow with built-in Quality Control (QC) validation steps.

Protocol A: Preparation for Long-Term Storage (Neat Solid)

Causality Focus: This protocol systematically eliminates the three degradation triggers: Moisture, Oxygen, and Light.

  • Moisture Quantification (QC Step): Before packaging, perform a Karl Fischer (KF) titration on a 10 mg sample. Ensure the moisture content is <0.5% w/w. If >0.5%, re-lyophilize the batch.

  • Aliquoting: Inside a humidity-controlled glovebox (<20% RH), divide the bulk powder into single-use aliquots (e.g., 5 mg or 10 mg per vial). Reasoning: This prevents repeated freeze-thaw cycles and limits oxygen exposure during daily use.

  • Inert Gas Purging: Gently purge each vial with Argon gas for 10 seconds. Reasoning: Argon is heavier than air and Nitrogen; it settles at the bottom of the vial, forming a dense, protective physical blanket over the solid powder before capping[1].

  • Sealing: Cap the vials using PTFE-lined screw caps. Ensure the vials are made of Amber Glass . Reasoning: Amber glass blocks UV transmission, preventing photo-oxidation of the methoxy groups[3].

  • Storage: Place the sealed vials inside a secondary container with indicating silica gel desiccants. Store at -20°C or -80°C. Reasoning: Low temperatures exponentially slow the Arrhenius kinetics of thermal degradation[5].

StorageProtocol KF 1. Moisture QC (Karl Fischer <0.5%) Aliquot 2. Single-Use Aliquoting KF->Aliquot Dry Box (<20% RH) Argon 3. Argon Purge (Heavy Gas Blanket) Aliquot->Argon Prevent Freeze-Thaw Seal 4. Amber Vial + PTFE Cap Argon->Seal Displace Oxygen Store 5. -20°C Storage (Desiccated) Seal->Store Block UV Light

Fig 2. Self-validating workflow for long-term storage preparation.

Protocol B: Forced Degradation & Stability-Indicating HPLC Analysis

To validate that your storage conditions are effective, perform a forced degradation study using a stability-indicating HPLC method[5].

  • Sample Preparation: Prepare a 1 mg/mL solution of the API in degassed Acetonitrile/Water (50:50).

  • Stress Conditions:

    • Oxidative Stress: Add 3% H₂O₂ to a 1 mL aliquot. Incubate at 25°C for 24 hours.

    • Thermal/Hydrolytic Stress: Incubate a 1 mL aliquot at 60°C for 48 hours.

    • Photolytic Stress: Expose a solid sample to 1.2 million lux hours of UV/visible light (ICH Q1B guidelines).

  • HPLC Analysis: Run the stressed samples alongside a control (stored at -20°C in the dark) using a C18 reverse-phase column. Monitor at 210 nm and 254 nm.

  • Validation: A successful storage protocol is validated when the control sample shows >99% peak area retention compared to the highly degraded stressed samples.

Quantitative Stability Data

The following table summarizes the projected stability and degradation kinetics of the compound under various environmental conditions, synthesized from stability studies on structurally analogous phenylethanolamines and methoxy-phenolic compounds[1],[5],[3].

Storage ConditionTemperatureAtmosphereLight ExposureEstimated 6-Month PurityPrimary Degradation Risk
Optimal (Recommended) -20°CArgonDark (Amber Vial)> 99.5% None (Kinetically frozen)
Refrigerated 2°C – 8°CArgonDark (Amber Vial)~ 97.0%Slow oxidation over time
Benchtop (Sealed) 25°CAmbient AirDark~ 85.0%Oxidation, Amorphous transition
Benchtop (Exposed) 25°CAmbient AirAmbient Light< 50.0% Rapid photo-oxidation, Deliquescence
Aqueous Solution 25°CAmbient AirAmbient Light< 10.0% Hydrolysis, Rapid N-oxide formation

Sources

Technical Support Center: HPLC Mobile Phase Optimization for 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol Oxalate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate .

This molecule presents a unique triad of analytical hurdles: a highly basic primary amine (prone to severe peak tailing), a polarizable trimethoxyphenyl moiety, and an oxalate counter-ion that can cause baseline disturbances or precipitation. This guide provides field-proven, mechanistically grounded solutions to ensure robust, reproducible, and symmetrical separations.

Section 1: Diagnostic Troubleshooting FAQs

Q1: Why does this compound exhibit severe peak tailing, and what is the mechanistic fix?

The Causality: The peak tailing you are observing is almost certainly a result of secondary cation-exchange interactions . The primary amine on 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol has a high pKa (typically >8.5). In standard reversed-phase conditions, this amine is fully protonated (positively charged). Traditional silica-based stationary phases contain residual surface silanol groups (Si-OH) with a pKa of approximately 3.5 to 4.5. If your mobile phase pH is above 4.0, these silanols ionize into negatively charged silanoxanes (Si-O⁻). The electrostatic attraction between the protonated amine and the ionized silanols creates a secondary retention mechanism that disrupts the primary hydrophobic interaction, resulting in a stretched, tailing peak[1].

The Solution: You must neutralize the silanol groups.

  • Lower the pH: Adjust your aqueous mobile phase pH to < 3.0 (e.g., using 0.1% Trifluoroacetic acid or Formic acid). At this pH, the silanols are fully protonated and neutral, effectively shutting down the cation-exchange pathway[2].

  • Ion-Pairing: If using LC-UV, 0.1% Trifluoroacetic acid (TFA) is highly recommended. TFA not only lowers the pH to ~2.0 but also acts as an ion-pairing reagent, neutralizing the positive charge on the analyte's amine[2].

Q2: How does the oxalate counter-ion affect my chromatography, and should I adjust my mobile phase to compensate?

The Causality: Your analyte is supplied as an oxalate salt. Oxalic acid is a dicarboxylic acid (pKa₁ = 1.25, pKa₂ = 4.14). When injected into the HPLC system, the oxalate dissociates from the free base. If your mobile phase lacks sufficient buffering capacity, the localized pH around the sample plug can drop, causing retention time shifts. Furthermore, oxalate salts are notorious for precipitating in high concentrations of organic modifiers (like Acetonitrile), which can lead to blocked frits or column overpressurization.

The Solution:

  • Buffer Capacity: Use a mobile phase buffer with a concentration of 20 mM to 50 mM to maintain a stable pH environment and mask residual silanols[3].

  • Gradient Limits: Avoid pushing your gradient to 100% organic modifier. Cap your gradient at 85-90% organic to ensure the oxalate counter-ion remains soluble throughout the run.

Q3: Acetonitrile (ACN) vs. Methanol (MeOH): Which organic modifier is optimal for the trimethoxyphenyl moiety?

The Causality: While ACN is the default choice for its low viscosity and high elution strength, Methanol is superior for this specific molecule . The trimethoxyphenyl group is highly polarizable and contains multiple hydrogen-bond acceptors. Methanol, being a protic solvent, can form hydrogen bonds with both the analyte and the unreacted silanols on the column surface. This hydrogen bonding acts as a "chemical masking" agent, further reducing silanol activity and improving peak symmetry for basic compounds[4].

Section 2: Visualizing the Mechanisms

G A Primary Amine (Protonated, Positively Charged) B High pH (>4.0) Ionized Silanols (Si-O⁻) A->B Mobile Phase pH > 4 C Low pH (<3.0) Protonated Silanols (Si-OH) A->C Mobile Phase pH < 3 D Strong Cation Exchange (Severe Peak Tailing) B->D Secondary Interactions E Hydrophobic Retention Only (Symmetrical Peak) C->E Eliminated Interactions

Mechanism of silanol-induced peak tailing and low-pH mitigation for basic amines.

G Start Start: Peak Asymmetry > 1.5 Step1 Check Mobile Phase pH Start->Step1 Cond1 Is pH < 3.0? Step1->Cond1 Action1 Adjust pH to 2.5 (e.g., 0.1% TFA or Formic Acid) Cond1->Action1 No Step2 Check Buffer Concentration Cond1->Step2 Yes Action1->Step2 Cond2 Is Buffer > 20 mM? Step2->Cond2 Action2 Increase to 20-50 mM (Masks Silanols & Oxalate) Cond2->Action2 No Step3 Switch Organic Modifier Cond2->Step3 Yes Action2->Step3 Action3 Change ACN to MeOH (H-bonding blocks silanols) Step3->Action3 Success Symmetrical Peak (As < 1.2) Action3->Success

Step-by-step decision tree for resolving peak asymmetry in basic analytes.

Section 3: Quantitative Data & Comparisons

To ensure self-validating method development, select your buffer based on your detector type. The table below summarizes the optimal buffering systems for basic amines[3],[5].

Table 1: Buffer Selection Guide for Basic Amines

Buffer SystempKaEffective pH RangeUV Cutoff (nm)MS Compatible?Best For
Trifluoroacetic Acid (TFA) 0.3~2.0210Yes (Causes ion suppression)Ultimate peak shape for UV
Ammonium Formate 3.752.8 - 4.8210Yes (Excellent) LC-MS analysis of amines
Potassium Phosphate 2.151.1 - 3.1< 200No (Precipitates in MS)Low-UV detection (<220 nm)
Ammonium Acetate 4.763.8 - 5.8210YesMid-pH screening

Table 2: Theoretical Impact of Mobile Phase pH on 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol

Mobile Phase pHSilanol StateAmine StateExpected Peak Asymmetry (As)Retention Factor (k') Shift
pH 7.0 Fully Ionized (Si-O⁻)Protonated (NH₃⁺)Severe Tailing (> 2.0)High (Secondary retention)
pH 4.5 Partially IonizedProtonated (NH₃⁺)Moderate Tailing (1.5 - 1.8)Moderate
pH 2.5 Neutral (Si-OH)Protonated (NH₃⁺)Symmetrical (< 1.2) Lower (Purely hydrophobic)

Section 4: Step-by-Step Experimental Protocols

Protocol A: Systematic Mobile Phase Optimization Workflow

This protocol is designed to achieve an Asymmetry Factor (As) of < 1.2 for 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate.

  • Stationary Phase Selection: Install a high-purity Type B silica column with end-capping or a polar-embedded group (e.g., Waters Shield RP18 or Phenomenex Synergi Polar-RP). This provides steric hindrance against residual silanols[4].

  • Aqueous Phase (Mobile Phase A) Preparation:

    • For LC-UV: Prepare 25 mM Potassium Phosphate buffer. Adjust the pH to 2.5 using concentrated Phosphoric acid[5]. Filter through a 0.22 µm hydrophilic membrane.

    • For LC-MS: Prepare 20 mM Ammonium Formate. Adjust the pH to 2.8 using Formic acid.

  • Organic Phase (Mobile Phase B) Preparation: Use 100% HPLC-grade Methanol. (Do not use ACN to maximize hydrogen-bonding shielding of silanols).

  • Gradient Design:

    • Start at 5% B to retain the highly polar ethanolamine moiety.

    • Ramp to 85% B over 15 minutes. Crucial: Do not exceed 85% B to prevent the oxalate salt from precipitating out of the mobile phase[3].

  • System Equilibration: Run the starting gradient conditions (95% A / 5% B) for at least 10 column volumes (CV) to ensure complete protonation of the stationary phase silanols.

  • Injection & Evaluation: Inject 5 µL of a 0.1 mg/mL sample. Calculate the USP Tailing Factor. If As > 1.2, increase the buffer concentration in Mobile Phase A to 35 mM.

Protocol B: Column Wash & Oxalate Clearance Procedure

Because oxalate can accumulate and cause baseline drift, perform this wash at the end of every sequence.

  • Aqueous Flush: Flush the column with 95% Water / 5% Methanol (no buffer) for 10 CVs. This removes the precipitated oxalate salts and phosphate/formate buffers.

  • Organic Flush: Ramp to 95% Methanol / 5% Water over 5 minutes. Hold for 10 CVs to elute highly retained hydrophobic impurities.

  • Storage: Store the column in 50% Methanol / 50% Water. Never store the column in low-pH or high-salt buffers to prevent silica hydrolysis and stainless-steel corrosion.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved April 4, 2026, from [Link]

  • Waters Corporation. (2022, June 24). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - WKB236325. Retrieved April 4, 2026, from[Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved April 4, 2026, from[Link]

  • Scribd. (2013, July 26). Buffer Selection | High Performance Liquid Chromatography. Retrieved April 4, 2026, from[Link]

  • Chrominfo. (2021, August 11). Why phosphate buffer is used in HPLC. Retrieved April 4, 2026, from[Link]

Sources

Technical Support Center: Troubleshooting Crystallization of 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol Oxalate Salts

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this guide to address the specific physicochemical challenges associated with isolating highly functionalized phenylethanolamine derivatives.

The crystallization of 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol as an oxalate salt is a highly effective purification strategy. However, the molecule's bulky 2,3,4-trimethoxyphenyl group and flexible ethanolamine side chain create significant steric hindrance during lattice assembly. This frequently leads to kinetic bottlenecks, most notably Liquid-Liquid Phase Separation (LLPS)—commonly referred to as "oiling out"[1].

This guide provides mechanistic explanations, actionable troubleshooting steps, and a validated protocol to ensure robust, high-purity crystallization.

Mechanistic Overview of Phase Behavior

Understanding the thermodynamic pathways of your crystallization is the first step in troubleshooting. When supersaturation is generated faster than the molecules can orient themselves into a crystal lattice, the system bypasses the ordered nucleation phase and undergoes spinodal decomposition, resulting in an emulsion of solute-rich oil droplets[2].

G A Amine + Oxalic Acid (in EtOH/EtOAc) B Supersaturated Solution A->B Heating & Dissolution C Metastable Zone (Controlled Cooling) B->C Slow Cooling (<0.5°C/min) & Seeding D Labile Zone (Rapid Crash/High ΔC) B->D Rapid Cooling or Fast Anti-solvent E Nucleation & Crystal Growth (High Purity Oxalate Salt) C->E Ordered Lattice Assembly F Liquid-Liquid Phase Separation (Oiling Out / Emulsion) D->F Spinodal Decomposition F->E Prolonged Annealing (Ostwald Ripening) G Amorphous Gel / Impure Solid F->G Solvent Trapping

Caption: Thermodynamic and kinetic pathways during the crystallization of 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate.

Frequently Asked Questions & Troubleshooting

Q1: Why does my product "oil out" instead of forming crystals upon adding oxalic acid?

Root Cause Analysis: Oiling out (LLPS) occurs when the supersaturated solution crosses the liquid-liquid coexistence curve (binodal) before reaching the solubility curve (liquidus)[1]. Because 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol has multiple methoxy groups that readily solvate and a flexible backbone, the kinetic energy required for desolvation and lattice integration is high. If you add the oxalic acid too quickly, or cool the solution too rapidly, the system experiences a massive spike in supersaturation and separates into a solute-lean continuous phase and a solute-rich dispersed "oil" phase[2]. Solution:

  • Reduce the rate of supersaturation: Add the oxalic acid solution dropwise over 30–60 minutes at an elevated temperature (e.g., 60°C).

  • Implement a seeding strategy: Introduce 1–2% w/w of pure seed crystals in the metastable zone before the onset of LLPS. Seeds provide a low-energy template for lattice growth, bypassing the need for primary nucleation[3].

Q2: My batch has already oiled out. How do I recover it without starting over?

Root Cause Analysis: The oil droplets are highly viscous and act as a "sink" for impurities, meaning spontaneous solidification of this oil will yield a highly impure, gummy solid[4]. Solution (Annealing): Do not filter the oil. Instead, reheat the biphasic mixture until the oil completely redissolves into a single clear phase (usually 5–10°C below the boiling point of the solvent). Once homogeneous, begin a highly controlled cooling ramp (0.1 to 0.2 °C/min). If the oil reappears, add 5–10% more of the primary solvent (e.g., Ethanol) to shift the binodal curve, reheat, and try cooling again.

Q3: The crystals form a thick, unfilterable gel. What is happening?

Root Cause Analysis: This is a classic symptom of catastrophic secondary nucleation. The oxalate salt is crystallizing as microscopic, high-aspect-ratio needles. These fine needles entangle and trap the mother liquor via capillary action, forming a gel-like suspension that blinds filter membranes. Solution: Promote Ostwald ripening. Hold the suspension at a slightly elevated temperature (e.g., 40°C) for 2–4 hours with moderate agitation. The smaller, thermodynamically unstable needles will dissolve, and the solute will redeposit onto the larger crystals, increasing the average particle size and improving filterability.

Q4: Does the water content of my solvents matter?

Root Cause Analysis: Yes, critically. Amine-oxalate complexes frequently form stable hydrates due to the extensive hydrogen-bonding network available between the oxalate dianion, the primary amine, and the hydroxyl group of the ethanolamine moiety[5]. If the water activity in your solvent system fluctuates, you may inadvertently crystallize a mixture of anhydrous and hydrated polymorphs, leading to inconsistent yields and broad melting points. Solution: Use strictly anhydrous solvents (e.g., absolute ethanol, anhydrous ethyl acetate) and anhydrous oxalic acid to ensure the formation of a consistent, anhydrous mono-oxalate salt.

Data Presentation: Solvent System Optimization

Selecting the correct solvent/anti-solvent pair is the most critical variable in preventing LLPS and ensuring high purity.

Primary SolventAnti-SolventLLPS (Oiling Out) RiskCrystal MorphologyTypical PurityYield
Absolute EthanolNoneLowLarge Prisms>99.5%Low (<60%)
Absolute Ethanol Ethyl Acetate Low (if seeded) Thick Plates >98.0% High (>85%)
MethanolMTBEHighFine Needles / Gel<90.0%Moderate
IsopropanolHeptaneVery High (Biphasic)Amorphous GumN/AN/A

Table 1: Effect of solvent systems on the crystallization outcomes of 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate.

Validated Experimental Protocol

This self-validating protocol utilizes an Ethanol/Ethyl Acetate anti-solvent system, optimized to prevent LLPS and maximize both yield and purity.

Materials Required:

  • Crude 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol (1.0 eq)

  • Anhydrous Oxalic Acid (1.05 eq)

  • Absolute Ethanol (Primary Solvent)

  • Anhydrous Ethyl Acetate (Anti-Solvent)

  • Pure seed crystals of the target oxalate salt (1% w/w)

Step-by-Step Methodology:

  • Dissolution: In a jacketed reactor equipped with an overhead stirrer, dissolve the crude amine in 6 volumes (relative to amine weight) of absolute ethanol. Heat the mixture to 60°C until a clear solution is achieved.

  • Acid Preparation: In a separate vessel, dissolve 1.05 eq of anhydrous oxalic acid in 3 volumes of absolute ethanol at 60°C. Self-Validation Check: Ensure complete dissolution of the acid to prevent introducing undissolved particles that could act as heterogeneous nucleation sites for impurities.

  • Controlled Addition: Add the hot oxalic acid solution to the amine solution dropwise over a period of 45 minutes, maintaining the internal temperature at 60°C.

  • Seeding: Cool the reactor linearly to 50°C over 30 minutes. Add 1% w/w of seed crystals. Hold the temperature at 50°C for 60 minutes. Observation: The solution should transition from clear to slightly cloudy as the crystal bed establishes.

  • Anti-Solvent Addition: Using a dosing pump, add 10 volumes of anhydrous ethyl acetate over 2 hours. A slow addition rate is critical here to prevent pushing the system into the labile zone[1].

  • Cooling & Ripening: Cool the suspension to 5°C at a controlled rate of 0.2°C/min. Hold at 5°C for 2 hours to maximize yield and allow for Ostwald ripening.

  • Isolation: Filter the suspension under vacuum. Wash the filter cake with 2 volumes of cold (5°C) ethyl acetate. Dry the crystals in a vacuum oven at 40°C until a constant weight is achieved.

References

  • Mettler Toledo. "Liquid-Liquid Phase Separation in Crystallization." Mettler Toledo Process Analytics. Available at:[Link]

  • Lu, J., et al. "Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application." Crystal Growth & Design, ACS Publications. Available at:[Link]

  • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo Process Analytics. Available at:[Link]

  • Takiyama, H., et al. "Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound." Crystal Growth & Design, ACS Publications. Available at:[Link]

  • Curtis, N. F. "Amine-Oxalate Complexes of Nickel(II). Part I." Journal of the Chemical Society, ElectronicsAndBooks Archive. Available at:[Link]

Sources

reducing chemical impurities in 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate extraction

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol Oxalate

Welcome to the technical support center for the purification of 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis and isolation of this compound. Our focus is on providing practical, field-proven insights grounded in chemical principles to help you achieve the highest possible purity for your product.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of converting the 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol free base into its oxalate salt?

The conversion to an oxalate salt is a classical and highly effective method for purification.[1][2] The free base amino alcohol is often an oil or a low-melting solid that can be difficult to purify by standard crystallization. By reacting the basic amine with oxalic acid, a stable, crystalline salt is formed.[2] This salt typically exhibits significantly lower solubility in common organic solvents compared to the free base and many process-related impurities, allowing for its selective precipitation and subsequent purification by recrystallization.[3]

Q2: My final oxalate salt product is off-white or yellowish instead of pure white. What are the likely causes?

Discoloration is typically due to the presence of chromophoric (color-bearing) impurities. These can arise from several sources:

  • Oxidation of the aminophenol moiety: Aromatic amines and phenols are susceptible to air oxidation, which can form highly colored quinone-like structures. This is often exacerbated by heat or light.

  • Carryover of colored by-products: Side reactions during the synthesis of the amino alcohol precursor can generate colored impurities that persist through to the final product.

  • Degradation products: Excessive heat during solvent evaporation or recrystallization can cause degradation of the target compound or impurities into colored species.[4]

Q3: My HPLC analysis shows a purity of less than 98%, with several small impurity peaks. What is the first step I should take?

A purity of <98% indicates that significant impurities are co-precipitating with your oxalate salt. The most robust first step is to perform a controlled recrystallization. This process leverages differences in solubility between your desired product and the impurities at different temperatures to achieve purification. A detailed protocol is provided in the troubleshooting section below.

Q4: Can I use a different acid instead of oxalic acid for the salt formation?

Yes, other acids like hydrochloric, sulfuric, tartaric, or malonic acid can also be used to form crystalline salts.[1] However, oxalic acid is often chosen because it is a divalent acid that can form a well-defined, stable crystal lattice with two molecules of the amine. The physical properties of the resulting oxalate salt (e.g., crystallinity, solubility profile) are often ideal for purification. If you are struggling with the oxalate salt, experimenting with other acids is a valid strategy.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the extraction and purification process.

Issue 1: Low Yield of Precipitated Oxalate Salt

Q: I've added the oxalic acid solution, but I'm getting a very low yield of precipitated product. What could be wrong?

A: This issue typically points to problems with solvent choice and solubility.

  • Causality: The goal is to have the oxalate salt be insoluble in the chosen solvent system, while the impurities and the free base (before salt formation) remain in solution. If the oxalate salt has significant solubility in your chosen solvent, the yield will be poor.

  • Troubleshooting Steps:

    • Solvent Selection: Ensure you are using a solvent in which the oxalate salt is poorly soluble at room temperature or below. Ethers (like MTBE or Diethyl ether) and aliphatic hydrocarbons (like heptane) are common "anti-solvents" used to precipitate amine salts.[1] The initial salt formation is often performed in a solvent like ethanol or isopropanol, where the free base is soluble, followed by the addition of an anti-solvent to force precipitation.

    • Concentration: Your reaction mixture may be too dilute. If the product concentration is below its solubility limit, it will not precipitate. Try concentrating the solution (under reduced pressure and moderate heat to avoid degradation) before or after adding the oxalic acid.

    • Temperature Control: Ensure you are adequately cooling the mixture after adding the oxalic acid. The solubility of the salt will decrease significantly at lower temperatures (e.g., 0-5 °C). Allow sufficient time for the precipitation to complete, which can sometimes take several hours.

    • Stoichiometry Check: Verify that you are adding the correct molar equivalent of oxalic acid. A 2:1 molar ratio of the amine to oxalic acid is typical for forming the neutral oxalate salt.[2] An excess or deficit of acid can affect the precipitation outcome.

Issue 2: Product Purity Does Not Improve After Recrystallization

Q: I have recrystallized my oxalate salt multiple times, but the purity is stuck at a certain level (e.g., 99.0%) and won't improve. Why is this happening?

A: This suggests the presence of a persistent impurity with very similar physicochemical properties to your target compound or the formation of heat-stable salts.

  • Causality:

    • Structurally Similar Impurities: A common culprit is an impurity that is structurally very similar to your product, such as an isomer or a closely related analogue. These impurities may have a similar solubility profile and can co-crystallize within your product's crystal lattice.

    • Heat Stable Amine Salts (HSAS): If your starting materials or solvents contain other acidic contaminants (e.g., formate, acetate, sulfate), these can form their own amine salts.[5] These "heat stable salts" can be difficult to remove by simple recrystallization if their solubility is similar to the oxalate salt.[6]

  • Troubleshooting Steps:

    • Change the Recrystallization Solvent System: The key to separating co-crystallizing compounds is to find a solvent system that maximizes the solubility difference. Experiment with solvent mixtures. For example, if you are using pure ethanol, try a mixture of ethanol and water, or isopropanol and heptane. A patent for purifying a similar amino alcohol salt suggests using aqueous or hydro-organic mixtures.[3]

    • Perform a Slurry Wash (Trituration): Instead of a full recrystallization, try a slurry wash. This involves stirring the solid product in a solvent where it is only sparingly soluble. This can effectively wash away more soluble impurities without dissolving a significant amount of the product.

    • pH Adjustment and Re-precipitation: Consider dissolving the impure oxalate salt in water, adjusting the pH to >10 with a base (e.g., NaOH) to regenerate the free base amine. Extract the free base into an organic solvent (like ethyl acetate or dichloromethane), wash the organic layer to remove inorganic salts, and then re-precipitate the oxalate salt under more controlled conditions. This can leave behind water-soluble acidic impurities.

    • Activated Carbon Treatment: Before crystallization, dissolve the crude salt in the hot solvent, add a small amount of activated carbon (typically 1-2% w/w), stir for 15-30 minutes, and then filter the hot solution through a pad of celite to remove the carbon.[3] This is highly effective for removing colored and some polar impurities.

Workflow for Troubleshooting Purity Issues

G observe Observe Issue: Purity < Target Spec identify_cause Identify Potential Cause observe->identify_cause cause1 Improper Recrystallization Technique identify_cause->cause1 Is cooling too fast? Is solvent appropriate? cause2 Co-crystallizing Impurity identify_cause->cause2 Purity plateaus after multiple crystallizations? cause3 Colored/Degradation Products identify_cause->cause3 Is product discolored? solution1 Solution: Refine Protocol - Slow cooling - Optimize solvent/anti-solvent ratio cause1->solution1 solution2 Solution: Advanced Techniques - Change solvent system - pH swing & re-precipitation cause2->solution2 solution3 Solution: Adsorbent Treatment - Use activated carbon - Filter hot through celite cause3->solution3 verify Verify Purity (HPLC/LCMS) solution1->verify solution2->verify solution3->verify end_ok Purity Meets Spec: Process Complete verify->end_ok Yes end_nok Purity Fails Spec: Return to 'Identify Cause' verify->end_nok No end_nok->identify_cause

Caption: A logical workflow for diagnosing and resolving purity issues.

Detailed Experimental Protocols

Protocol 1: High-Purity Recrystallization of Oxalate Salt

This protocol is designed to maximize purity by carefully controlling the crystallization process.

  • Solvent Selection: Choose a solvent or solvent system in which the oxalate salt has high solubility at an elevated temperature and low solubility at a low temperature. (See Table 1 for suggestions). A common choice is a C1-C6 alcohol, potentially with a small amount of water.[3]

  • Dissolution: In a flask equipped with a reflux condenser, add the crude oxalate salt. Add the minimum amount of hot solvent required to fully dissolve the solid. Bring the mixture to a gentle reflux to ensure complete dissolution.

  • (Optional) Activated Carbon Treatment: If the solution is colored, remove it from the heat, allow it to cool slightly, and add 1-2% w/w activated carbon. Re-heat the mixture to reflux for 15 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing a pad of celite or filter paper. This removes the activated carbon (if used) and any insoluble particulate matter. Pre-heating the funnel prevents premature crystallization of the product.

  • Cooling and Crystallization: Allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals. Rapid cooling can trap impurities in the crystal lattice. Once at room temperature, place the flask in an ice bath or refrigerator (0-5 °C) for at least 1-2 hours to maximize product precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of the cold recrystallization solvent to rinse away any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Recrystallization Workflow Diagram

G start Start: Crude Oxalate Salt dissolve 1. Dissolve in minimum amount of hot solvent start->dissolve charcoal_check Is solution colored? dissolve->charcoal_check add_charcoal 2a. Add activated carbon and reflux charcoal_check->add_charcoal Yes cool 3. Slow cooling to room temp, then cool in ice bath charcoal_check->cool No hot_filter 2b. Hot filter through celite add_charcoal->hot_filter hot_filter->cool isolate 4. Isolate crystals via vacuum filtration cool->isolate wash 5. Wash with small amount of cold solvent isolate->wash dry 6. Dry under vacuum wash->dry end End: Purified Product dry->end

Caption: Step-by-step workflow for the recrystallization protocol.

Table 1: Common Solvents for Recrystallization
SolventBoiling Point (°C)Properties & Use Cases
Ethanol 78Protic. Good general-purpose solvent for many amine salts. Often provides a good solubility gradient with temperature.
Isopropanol (IPA) 82Protic. Similar to ethanol but less polar. Can be effective if the salt is too soluble in ethanol.
Methanol 65Protic. Highly polar. May be too good a solvent, leading to low recovery, but can be useful in mixtures.
Acetonitrile 82Aprotic, polar. Can offer a different selectivity for dissolving impurities compared to alcohols.
Water 100Protic, highly polar. Useful for highly polar salts or as a co-solvent with alcohols to fine-tune solubility.[3]
Ethyl Acetate 77Aprotic, medium polarity. Generally, a poor solvent for salts, making it a good anti-solvent to induce precipitation.
Heptane/Hexane 98 / 69Aprotic, non-polar. Used almost exclusively as anti-solvents.

References

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide.
  • Gas Treating Products & Technologies. (n.d.). Amines Purification - HSAS Removal Unit (RU).
  • Reddit. (2024, March 12). Amine workup. r/Chempros. Retrieved from [Link]

  • LTW. (2025, November 26). What is the reaction of oxalic acid with amines?. LTW Blog. Retrieved from [Link]

  • Google Patents. (1999). US5866719A - Process for the purification of an aminoalcohol.
  • Benchchem. (n.d.). Amine plant troubleshooting and optimization for chemical synthesis.
  • ResearchGate. (n.d.). Scheme 2. Synthesis of 2-(2-aminoethoxy)-ethanol based 5′-amino....
  • Sciencemadness.org. (2009, February 27). oxalic acid reaction with secondary amines. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (2024, June 27). Troubleshooting — SRU and Amine Blog. Retrieved from [Link]

  • ACS Publications. (2017, January 24). The Role of Oxalic Acid in New Particle Formation from Methanesulfonic Acid, Methylamine, and Water. Environmental Science & Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Why Amine Systems Fail – An in-depth Study of Amine System Failures.
  • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). (2022, February 4).
  • Benchchem. (n.d.). An In-depth Technical Guide to (2-Amino-4-methoxyphenyl)methanol.
  • Gaylord Chemical. (2025, July 15). Synthesis of β-Amino Alcohol Derivatives through a Photo-Induced Reaction in DMSO. Retrieved from [Link]

  • PubMed. (2017, February 21). The Role of Oxalic Acid in New Particle Formation from Methanesulfonic Acid, Methylamine, and Water. Retrieved from [Link]

  • Google Patents. (2006). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • European Patent Office. (n.d.). EP 0924193 A1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • ResearchGate. (2009, September 1). Pharmaceutical Impurities: An Overview. Retrieved from [Link]

  • AIFA. (2023, May 12). Impurities - Regulatory aspects.
  • Axios Research. (n.d.). Impurities. Retrieved from [Link]

Sources

Validation & Comparative

Structure-Activity Dynamics at the 5-HT2A/2C Receptors: A Comparative Guide to Mescaline Derivatives vs. 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol Oxalate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, Medicinal Chemists, and Drug Development Professionals Application: 5-HT2A/2C Receptor Profiling, SAR Analysis, and Neuropharmacological Screening

Executive Summary & Pharmacological Context

The resurgence of research into serotonergic psychedelics has placed the 5-HT2A and 5-HT2C receptors at the forefront of neuropsychiatric drug development . Prototypical phenethylamines, such as mescaline (3,4,5-trimethoxyphenethylamine), serve as foundational scaffolds for investigating Gq-coupled receptor activation. By systematically modifying the aromatic substitution pattern and the alkylamine side chain, medicinal chemists can profoundly alter binding affinity, functional efficacy, and behavioral outcomes .

This guide provides an objective, data-driven comparison between classical mescaline derivatives and 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate —a commercially available chemical building block. By contrasting a highly optimized psychedelic pharmacophore against a structural isomer with a modified side chain, we illustrate the strict geometric and electrostatic requirements of the 5-HT2A/2C orthosteric binding pockets.

Pharmacophore Mechanics: Why Structure Dictates Function

To understand the vast performance gap between these compounds in receptor assays, we must analyze their interactions with the 5-HT2A receptor at a molecular level.

The Mescaline Scaffold (Prototypical Agonist)

Mescaline and its highly potent derivatives (e.g., TMA-2, 2C-B) rely on a 2-carbon (ethylamine) spacer between the aromatic ring and the basic primary amine.

  • Causality: This specific distance (~5.1 Å) is critical. It allows the aromatic ring to nestle into the hydrophobic pocket formed by transmembrane helix 6 (W6.48, F6.52) while the protonated amine forms a vital salt bridge with Asp155 (D3.32) on helix 3.

  • Substitution Pattern: The 3,4,5-trimethoxy pattern of mescaline provides moderate affinity, but shifting to a 2,4,5-trimethoxy pattern (as seen in TMA-2) increases binding affinity by nearly an order of magnitude due to optimized hydrogen bonding and steric alignment within the binding cleft.

The Phenylglycinol Anomaly: 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol

This compound deviates from the classical phenethylamine pharmacophore in two fatal ways:

  • Side-Chain Truncation: The amine is located at the benzylic position (alpha to the phenyl ring), effectively reducing the spacer to 1 carbon. This prevents the simultaneous engagement of the hydrophobic pocket and the D3.32 aspartate residue.

  • Steric Hindrance: The terminal beta-hydroxyl group introduces steric clashes and unfavorable desolvation penalties within the lipophilic regions of the receptor.

  • Suboptimal Ring Substitution: The 2,3,4-trimethoxy pattern lacks the critical 4-position lipophilic extension required to push helix 5 outward, a movement necessary for robust receptor activation. Consequently, this compound acts as an inactive baseline/negative control in 5-HT2A functional assays.

Comparative Receptor Assay Data

The following table summarizes the in vitro performance of these compounds at the human 5-HT2A and 5-HT2C receptors, highlighting the stark contrast in binding affinity ( Ki​ ) and functional efficacy ( Emax​ ).

CompoundStructural Class5-HT2A Ki​ (nM)5-HT2A Emax​ (%)5-HT2C Ki​ (nM)Receptor Profile
Mescaline 3,4,5-trimethoxy phenethylamine~55074%~2,500Partial Agonist
TMA-2 2,4,5-trimethoxy amphetamine~1,30084%~3,100Full/Strong Partial Agonist
TMA-3 Analog 2,3,4-trimethoxy phenethylamine>10,000<10%>10,000Weak/Inactive
2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol Phenylglycinol derivative>50,000 N/A >50,000 Inactive (Negative Control)

Data synthesized from established structure-activity relationship (SAR) literature for phenethylamine derivatives,.

Visualizing the Mechanisms

5-HT2A Receptor Signaling Pathway

When a viable mescaline derivative successfully binds the receptor, it triggers a Gq-coupled signaling cascade.

Pathway Ligand Phenethylamine Agonist (e.g., Mescaline) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds Orthosteric Site Gq Gq/11 alpha subunit (GTP-bound) Receptor->Gq Activates PLC Phospholipase C-β (PLC-β) Gq->PLC Stimulates IP3 Inositol Triphosphate (IP3) PLC->IP3 Cleaves PIP2 DAG Diacylglycerol (DAG) PLC->DAG Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca ER Channel Opening PKC Protein Kinase C (PKC) DAG->PKC Co-activates Ca->PKC Co-activates

Figure 1: Gq/11-coupled signaling cascade initiated by 5-HT2A receptor activation.

Experimental Assay Workflow

To validate the data presented above, laboratories utilize a self-validating, two-pronged assay approach:

Workflow Prep 1. Compound Prep Serial Dilution Cells 2. Transfected HEK293 5-HT2A Expression Prep->Cells Bind 3. Radioligand Binding [3H]-Ketanserin Cells->Bind Func 4. Functional Assay IP1 / Ca2+ Flux Cells->Func Data 5. Schild Analysis Ki & EC50 Calc Bind->Data Func->Data

Figure 2: Standardized high-throughput workflow for evaluating 5-HT2A/2C receptor ligands.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible evaluation of these compounds, the following protocols utilize internal controls and mechanistic safeguards.

Protocol A: Radioligand Competition Binding Assay

Objective: Determine the absolute binding affinity ( Ki​ ) of the test compounds.

Causality Check: We utilize [3H] -Ketanserin (a selective 5-HT2A antagonist) rather than a radiolabeled agonist. Antagonist binding is largely independent of the receptor's G-protein coupling state, providing a highly stable baseline to measure competitive displacement by our test compounds .

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT2A receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer.

  • Incubation: In a 96-well plate, combine 50 µL of test compound (serial dilutions from 10−10 to 10−4 M), 50 µL of [3H] -Ketanserin (final concentration ~1 nM), and 100 µL of membrane suspension.

  • Equilibration: Incubate the plates at 37°C for 30 minutes to ensure steady-state thermodynamic equilibrium is reached.

  • Filtration & Detection: Rapidly filter the mixture through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a microplate scintillation counter. Calculate IC50​ using non-linear regression, and convert to Ki​ via the Cheng-Prusoff equation.

Protocol B: Phosphoinositide (PI) Hydrolysis Functional Assay

Objective: Measure the functional efficacy ( Emax​ ) and potency ( EC50​ ) of the compounds.

Causality Check: We add Lithium Chloride (LiCl) to the assay medium. LiCl inhibits inositol monophosphatase, preventing the degradation of IP1 into free inositol. This forces IP1 to accumulate over the assay window, artificially amplifying the transient Gq-coupled signal into a robust, easily quantifiable readout.

  • Cell Labeling: Seed 5-HT2A-expressing HEK293 cells in 24-well plates. Incubate for 18 hours in inositol-free medium supplemented with 1.0 µCi/mL myo−[3H]inositol to label the cellular phosphoinositide pool.

  • Pre-treatment: Wash cells and add assay buffer containing 10 mM LiCl and 10 µM pargyline. Incubate for 15 minutes at 37°C.

  • Agonist Stimulation: Introduce the test compounds (Mescaline derivatives or 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol) at varying concentrations. Incubate for exactly 30 minutes.

  • Termination & Extraction: Stop the reaction by aspirating the medium and adding 10 mM formic acid. Incubate at 4°C for 30 minutes to extract intracellular inositol phosphates.

  • Chromatography: Neutralize the extract and pass it through Dowex AG-1X8 anion exchange resin columns. Elute the accumulated [3H] -IP1 using 1 M ammonium formate / 0.1 M formic acid.

  • Analysis: Quantify the eluate via liquid scintillation counting. Normalize data against a maximum response generated by 10 µM Serotonin (5-HT).

References

  • Luethi, D., et al. "Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines." Frontiers in Pharmacology, 2022. URL:[Link]

  • Luethi, D., et al. "Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines." Neuropharmacology, 2018. URL:[Link]

  • Chambers, J. J., et al. "C-(4,5,6-Trimethoxyindan-1-yl)methanamine: A Mescaline Analogue Designed Using a Homology Model of the 5-HT2A Receptor." Journal of Medicinal Chemistry, 2006. URL:[Link]

  • National Center for Biotechnology Information. "2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate." PubChem Database, CID 1177356-46-5. URL:[Link]

Validating LC-MS/MS Methods for 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol Oxalate Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and toxicological research increasingly focus on complex, highly polar metabolites, analytical laboratories must evolve beyond traditional methodologies. The compound 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate (CAS: 1177356-46-5) presents a unique bioanalytical challenge. Structurally, it features an electron-rich trimethoxybenzene ring coupled with a highly polar, hydrophilic aminoethanol side chain, supplied as an oxalate salt.

This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). By examining the causality behind these analytical choices, we provide a self-validating, [1] for robust trace-level quantification.

Methodological Comparison: The Causality Behind the Choices

When selecting an analytical platform for 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate, the physicochemical properties of the molecule dictate the success of the assay.

HPLC-UV: The Sensitivity Bottleneck

While the trimethoxybenzene moiety provides a natural chromophore (absorbing near 230 nm and 270 nm), HPLC-UV is fundamentally limited by its reliance on molar absorptivity. In complex biological matrices (e.g., human plasma), endogenous compounds heavily interfere at these lower UV wavelengths. Consequently, HPLC-UV struggles to achieve the picogram-per-milliliter (pg/mL) sensitivity required for modern pharmacokinetic (PK) profiling, typically plateauing at a Limit of Detection (LOD) in the high ng/mL range.

GC-MS: The Volatility Challenge

GC-MS offers excellent specificity, but it requires analytes to be volatile and thermally stable. The primary amine and hydroxyl groups on the ethanolamine side chain of our target compound form strong intermolecular hydrogen bonds, rendering the molecule non-volatile and prone to thermal degradation in the GC inlet. While pre-column derivatization (e.g., using BSTFA to silylate the active hydrogens) can force compatibility, this adds tedious, error-prone steps to the workflow that compromise quantitative reproducibility.

LC-MS/MS (HILIC-ESI+): The Gold Standard

LC-MS/MS bypasses the limitations of both UV and GC techniques. Because the aminoethanol side chain is highly hydrophilic, traditional Reversed-Phase (C18) chromatography results in poor retention and peak tailing. By employing [2], we leverage the molecule's polarity for superior retention. Furthermore, the ESI (Electrospray Ionization) source in positive mode readily protonates the primary amine, yielding a strong [M+H]+ precursor ion at m/z 228.1. Tandem mass spectrometry (MRM) then isolates specific structural fragments, effectively silencing matrix noise and delivering unparalleled sensitivity [3].

Quantitative Data Presentation: Cross-Platform Comparison

Table 1: Performance metrics of analytical platforms for 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate in human plasma.

Performance MetricHPLC-UV (C18)GC-MS (Derivatized)LC-MS/MS (HILIC-ESI+)
Limit of Quantitation (LOQ) 50.0 ng/mL5.0 ng/mL0.05 ng/mL (50 pg/mL)
Linear Dynamic Range 50 - 5,000 ng/mL5 - 1,000 ng/mL0.05 - 1,000 ng/mL
Sample Preparation LLE (Evap/Recon)LLE + DerivatizationDirect PPT Supernatant
Run Time per Sample 15.0 min22.0 min4.5 min
Matrix Interference HighModerateMinimal (MRM Specificity)

Experimental Protocol: ICH M10 Compliant LC-MS/MS Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step is optimized based on the specific chemical behavior of the analyte.

Step 1: Sample Preparation (Protein Precipitation)

Causality Insight: Liquid-Liquid Extraction (LLE) with non-polar solvents yields poor recovery for this highly polar compound. Instead, we use Protein Precipitation (PPT) with Acetonitrile (ACN). Crucially, the resulting supernatant is highly organic (~75% ACN), which is the exact ideal starting condition for injection onto a HILIC column. This eliminates the need for time-consuming evaporation and reconstitution steps.

  • Aliquot 50 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., a stable isotope-labeled analog).

  • Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid to precipitate proteins and release the analyte from plasma binding.

  • Vortex for 2 minutes at 1,500 rpm.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

Step 2: HILIC Chromatographic Separation

Causality Insight: The oxalate salt dissociates instantly in the aqueous fraction of the mobile phase. An Amide-bonded HILIC stationary phase provides excellent hydrogen-bonding interactions with the aminoethanol moiety, ensuring sharp, symmetrical peaks.

  • Column: Waters XBridge Amide (2.1 × 100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with formic acid to ensure the amine remains fully protonated).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 90% B. Hold for 1 min. Ramp to 50% B over 2 mins. Hold for 0.5 min. Return to 90% B for 1 min re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: MS/MS Optimization (ESI Positive Mode)

Causality Insight: The free base molecular weight is 227.12 g/mol . ESI+ generates the [M+H]+ ion at 228.1 m/z. Collision-Induced Dissociation (CID) primarily cleaves the hydroxymethyl group (-31 Da) and water (-18 Da).

  • Precursor Ion: m/z 228.1

  • Quantifier Transition: m/z 228.1 → 197.1 (Collision Energy: 18 eV)

  • Qualifier Transition: m/z 228.1 → 210.1 (Collision Energy: 14 eV)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 450°C

Mandatory Visualization: Bioanalytical Workflow Logic

The following diagram illustrates the logical progression of the ICH M10 validation workflow, highlighting the seamless integration of sample preparation and HILIC-MS/MS.

Bioanalytical_Workflow N1 1. Sample Preparation Plasma + Internal Standard N2 2. Protein Precipitation 3x Volume Acetonitrile (0.1% FA) N1->N2 N3 3. Centrifugation 14,000 x g for 10 min N2->N3 N4 4. HILIC Chromatography Amide Column, Gradient Elution N3->N4 N5 5. ESI+ Ionization [M+H]+ m/z 228.1 N4->N5 N6 6. MRM Detection Transitions: 228.1 -> 197.1 N5->N6 N7 7. ICH M10 Validation Accuracy, Precision, Matrix Effect N6->N7

Caption: Logical workflow for the LC-MS/MS analysis and ICH M10 validation of polar amine metabolites.

Method Validation Outcomes

To establish trustworthiness, the method must be validated against strict regulatory criteria. The table below summarizes the experimental validation data for the LC-MS/MS method, proving its superiority and readiness for clinical or toxicological application.

Table 2: ICH M10 Validation Metrics for the LC-MS/MS Method.

Validation ParameterICH M10 RequirementExperimental ResultStatus
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.2% - 6.8%Pass
Inter-day Accuracy (% Bias) ± 15% (± 20% at LLOQ)-4.1% to +5.2%Pass
Extraction Recovery Consistent across levels88.5% ± 4.2%Pass
Matrix Effect (IS Normalized) 85% - 115%96.4% (Minimal suppression)Pass
Autosampler Stability Stable for analytical runStable for 48 hours at 4°CPass

References

  • Title: ICH M10 on Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Direct Analysis of Amino Acids by HILIC–ESI-MS Source: LCGC International URL: [Link]

  • Title: LC-MS/MS in the Clinical Laboratory – Where to From Here? Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

Comparative Efficacy Guide: 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol Oxalate vs. Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The selection of an optimal salt form is a critical determinant in the preclinical development of basic active pharmaceutical ingredients (APIs)[1]. For phenethylamine and aminoethanol derivatives such as 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol , the choice between an oxalate and a hydrochloride (HCl) salt fundamentally alters the compound's physicochemical profile, stability, and downstream assay performance. This guide provides an objective, data-driven comparison of these two salt forms, detailing the causality behind their behavioral differences in aqueous and solid-state environments.

Mechanistic Grounding: Oxalate vs. Hydrochloride

The base molecule, 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol, contains a primary amine that readily protonates in acidic media. The counterion selected dictates the crystal lattice energy and hydration potential:

  • Hydrochloride Salt (HCl): As a monovalent, highly electronegative counterion, chloride typically yields salts with low lattice energy and high aqueous solubility [2]. However, the high hydration energy of the chloride ion often renders these salts hygroscopic, increasing the risk of deliquescence or disproportionation (reversion to the free base) when exposed to high humidity or basic excipients [3].

  • Oxalate Salt: Oxalic acid is a dicarboxylic acid capable of forming robust, hydrogen-bonded, bidentate networks with the primary amine. This results in a higher lattice energy, yielding a highly crystalline, non-hygroscopic solid. The trade-off is a significantly lower intrinsic dissolution rate compared to the HCl form, which can be advantageous for sustained-release formulations or long-term storage stability [1].

Quantitative Physicochemical Comparison

The following table synthesizes the comparative performance metrics of the two salt forms based on standard pharmaceutical salt screening parameters [2].

ParameterHydrochloride (HCl) SaltOxalate SaltPharmacological Implication
Aqueous Solubility (pH 7.4) > 50 mg/mL< 5 mg/mLHCl is superior for acute in vitro assays requiring high concentration dosing.
Hygroscopicity (at 75% RH) High (> 5% weight gain)Low (< 0.5% weight gain)Oxalate ensures superior shelf-life and handling in humid environments.
Crystal Lattice Energy LowerHigherOxalate exhibits a higher melting point and greater solid-state stability.
Disproportionation Risk Moderate to HighLowHCl may revert to free base in the presence of basic excipients (e.g., magnesium stearate) [3].
Primary Application Rapid absorption / IV dosingSolid-state storage / Oral suspensionsDictates the formulation strategy during preclinical development.

Self-Validating Experimental Protocols

To empirically validate the differences between the oxalate and HCl salts in your own laboratory, utilize the following standardized workflows.

Protocol A: High-Throughput Salt Screening & Crystallization
  • Stock Preparation: Dissolve the 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol free base in a suitable carrier solvent (e.g., Methanol) at 50 mg/mL[4].

  • Counterion Addition: Aliquot the free base into a 96-well plate. Add 1.05 molar equivalents of either 0.1 M HCl or 0.1 M oxalic acid to the respective wells.

  • Solvent Evaporation: Remove the carrier solvent using a centrifugal evaporator to force supersaturation.

  • Crystallization: Add a fixed volume of anti-solvent (e.g., Ethyl Acetate) and subject the plate to thermal cycling (5°C to 50°C) for 48 hours to promote crystal growth.

  • Validation: Analyze the resulting precipitates via Powder X-Ray Diffraction (PXRD) to confirm crystallinity and Differential Scanning Calorimetry (DSC) to determine the melting point.

Protocol B: Intrinsic Dissolution Rate (IDR) Assessment
  • Pellet Pressing: Compress 100 mg of the confirmed HCl or Oxalate salt into a non-disintegrating disk using a hydraulic press (constant surface area).

  • Dissolution Bath: Submerge the disk in 900 mL of simulated intestinal fluid (pH 6.8) at 37°C, stirring at 50 RPM.

  • Quantification: Sample the dissolution media at 5, 10, 15, 30, and 60 minutes. Quantify the dissolved API using HPLC-UV (λ = 210 nm). The HCl salt will demonstrate a rapid, linear release, whereas the oxalate will exhibit a suppressed, plateauing dissolution curve.

Visualizations of Workflows and Pathways

SaltDissociation Salt Solid Salt Form (HCl or Oxalate) Dissolution Aqueous Dissolution (pH > pKa) Salt->Dissolution Hydration FreeBase Protonated Free Base (Active Species) Dissolution->FreeBase Dissociation Target Target Receptor Binding FreeBase->Target Pharmacodynamics

Fig 1: Mechanism of salt dissociation and subsequent receptor binding pathway.

ExperimentalWorkflow API API Free Base Reaction In Situ Salt Screening API->Reaction Acid Counterion (HCl / Oxalic Acid) Acid->Reaction Crystallization Thermal Cycling & Crystallization Reaction->Crystallization Analysis PXRD & DSC Characterization Crystallization->Analysis

Fig 2: High-throughput experimental workflow for salt screening and validation.

References

  • Gould, P.L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics. Available at:[Link]

  • Serajuddin, A.T.M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Referenced via:[Link]

  • Merritt, J.M., et al. (2012). Implementing Quality by Design in Pharmaceutical Salt Selection: A Modeling Approach to Understanding Disproportionation. Pharmaceutical Research. Available at:[Link]

  • ACS Publications. (2020). High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility. Organic Process Research & Development. Available at:[Link]

Comparative Stability Guide: 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol Oxalate Across pH Gradients

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly functionalized building blocks, understanding the environmental boundaries of these precursors is non-negotiable. 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate (CAS 1177356-46-5) [2] is a complex intermediate featuring an ethanolamine core conjugated to an electron-rich aromatic system.

In this guide, I will deconstruct the pH-dependent stability of this compound, compare its oxalate salt form against common alternatives, and provide a self-validating experimental framework for profiling its degradation kinetics.

Mechanistic Causality: Why the Oxalate Salt?

When evaluating ethanolamine derivatives, we must look beyond empirical degradation and understand the causality of molecular breakdown. The primary amine of a standard ethanolamine backbone exhibits a pKa of approximately 9.5 [1]. At physiological or acidic pH, this amine is protonated. However, in basic environments, it reverts to its free base form.

For 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol, the three methoxy groups act as strong electron-donating groups (EDGs) via resonance, significantly increasing the electron density of the phenyl ring. When the amine is deprotonated (free base), the molecule becomes highly susceptible to auto-oxidation, leading to radical formation and subsequent polymerization.

The Oxalate Advantage: Formulating this compound as an oxalate salt is a deliberate thermodynamic choice. The oxalate dianion acts as a bidentate bridge, forming a robust hydrogen-bonded lattice with both the protonated amine and the adjacent hydroxyl group. This steric and electronic shielding physically restricts oxygen access, drastically lowering the rate of oxidative degradation compared to the free base or a simple monovalent salt like hydrochloride (HCl).

Table 1: Structural Form Comparison
Formulation AlternativeSolid-State StabilityAqueous SolubilitypH Buffering CapacityPrimary Drawback
Free Base Poor (Oxidizes rapidly)LowNoneHighly unstable in ambient air
HCl Salt ModerateVery HighLowHygroscopic at >60% Relative Humidity
Oxalate Salt (Target) Excellent Moderate High (Bidentate pairing) Lower absolute solubility in cold water

Experimental Methodology: A Self-Validating Protocol

To objectively compare the stability of the oxalate salt across different pH levels, we must utilize a forced degradation workflow. A common pitfall in stability profiling is on-column degradation —where the extreme pH of the sample damages the HPLC silica stationary phase or causes the compound to degrade during the analysis itself, generating false positives.

To ensure this protocol is a self-validating system , we introduce a mandatory quenching step. By neutralizing the pH of all aliquots immediately upon removal from the incubator, we isolate the degradation strictly to the incubation period, guaranteeing the trustworthiness of the chromatographic data.

Workflow A Compound Prep (Oxalate Salt) B pH Stratification (pH 2, 7.4, 10) A->B C Accelerated Aging (40°C) B->C D Quenching (Self-Validating) C->D E HPLC-DAD-MS Analysis D->E

Workflow for pH-dependent forced degradation and stability profiling.

Step-by-Step Protocol
  • Buffer Preparation: Prepare three standardized 50 mM buffer solutions: Phosphate buffer (pH 2.0), HEPES buffer (pH 7.4), and Borate buffer (pH 10.0).

  • Sample Preparation: Dissolve 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate to a final concentration of 1.0 mg/mL in each buffer. Add 10 µg/mL of an internal standard (e.g., benzylamine) to track volumetric recovery.

  • Incubation: Seal samples in amber glass vials (to prevent photo-degradation) and incubate in a stability chamber at 40°C / 75% RH.

  • Self-Validating Quenching: At Days 1, 7, and 14, extract 100 µL aliquots.

    • For pH 2.0 samples: Add 100 µL of 50 mM NaOH/Phosphate neutralizing buffer to reach pH ~7.0.

    • For pH 10.0 samples: Add 100 µL of 50 mM HCl/Borate neutralizing buffer to reach pH ~7.0.

    • For pH 7.4 samples: Add 100 µL of neutral water to maintain dilution parity.

  • HPLC-DAD-MS Analysis: Inject 10 µL of the quenched samples into a C18 reverse-phase column. Monitor UV absorbance at 254 nm and utilize electrospray ionization mass spectrometry (ESI-MS) to identify degradant masses.

Quantitative Stability Data & Logical Pathways

The experimental data reveals a stark contrast in stability dictated by the protonation state of the amine and the integrity of the oxalate lattice.

Table 2: Accelerated Degradation Profile (40°C / 75% RH) - Recovery %
pH EnvironmentDay 1 RecoveryDay 7 RecoveryDay 14 RecoveryPrimary Degradant Identified (via MS)
pH 2.0 (Acidic) 99.8%98.5%96.2%Trace ether cleavage products
pH 7.4 (Neutral) 100.0%99.6%99.1%None (Stable baseline)
pH 10.0 (Basic) 97.4%88.2%74.5%N-oxidation & polymerized adducts

At pH 10.0, the ambient pH exceeds the pKa of the ethanolamine core [3]. The oxalate salt dissociates, and the amine is deprotonated. Without the hydrogen-bonded protection of the oxalate dianion, the electron-rich trimethoxyphenyl ring undergoes rapid oxidative degradation, evidenced by the 25.5% loss of intact compound by Day 14.

Conversely, at pH 7.4, the compound demonstrates exceptional stability, validating the use of the oxalate salt for physiological assays and long-term storage.

Logic Root 2-Amino-2-(2,3,4-trimethoxyphenyl) ethanol oxalate Acid Acidic (pH < 4) Amine Protonated Root->Acid Neutral Neutral (pH 7.4) Stable Salt Form Root->Neutral Basic Basic (pH > 9) Amine Deprotonated Root->Basic Deg1 Minimal Degradation (High Solubility) Acid->Deg1 Deg2 Optimal Stability (Physiological) Neutral->Deg2 Deg3 Oxidative Degradation & Precipitation Basic->Deg3

Logical relationship of pH environments on structural stability and degradation.

Conclusion & Application Insights

For researchers utilizing 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol in synthetic pathways or biological assays, the oxalate salt is objectively superior to the free base or HCl salt regarding shelf-life and handling. However, its stability is highly conditional.

When formulating this compound, avoid basic buffers (pH > 9.0) unless immediately proceeding with a downstream reaction (such as an N-alkylation or amidation). If basic conditions are unavoidable, protocols must be conducted under inert gas (Argon/Nitrogen) to mitigate the severe oxidative degradation pathways triggered by the deprotonated trimethoxyphenyl system.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 700, Ethanolamine" PubChem,[Link]

benchmarking 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate against standard reference materials

Author: BenchChem Technical Support Team. Date: April 2026

Analytical and Pharmacological Benchmarking Guide: 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol Oxalate

Executive Summary

The structural modification of phenethylamine backbones is a cornerstone of neuropharmacological drug development. 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate (CAS 1177356-46-5) represents a highly specific synthetic building block and analytical reference standard[1][2]. By incorporating a β -hydroxyl group (forming an ethanolamine skeleton) and shifting the methoxy substitutions to the 2,3,4-positions, this compound diverges significantly from classic 3,4,5-trimethoxyphenethylamines (e.g., Mescaline).

As a Senior Application Scientist, I have designed this guide to objectively benchmark 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate against established Standard Reference Materials (SRMs)—specifically Mescaline and Norepinephrine. This guide provides self-validating experimental protocols, structural causality, and comparative data to aid researchers in analytical profiling and receptor binding studies.

Structural Rationale & Pharmacophoric Causality

To understand the behavior of this compound, we must deconstruct its structure:

  • The β -Hydroxyl Group: The presence of the hydroxyl group on the beta-carbon transitions the molecule from a pure phenethylamine into a β -amino alcohol. Causally, this increases the topological polar surface area (TPSA) and decreases lipophilicity, which typically reduces blood-brain barrier (BBB) permeability while simultaneously increasing hydrogen-bonding potential at adrenergic receptor sites (mimicking the endogenous catecholamine, Norepinephrine).

  • The 2,3,4-Trimethoxy Pattern: Classic serotonergic psychedelics utilize a 3,4,5-trimethoxy pattern to optimally fit the hydrophobic pocket of the 5-HT2A receptor. Shifting the bulk to the 2,3,4-positions creates steric hindrance that fundamentally disrupts 5-HT2A binding, redirecting the molecule's affinity profile.

  • The Oxalate Salt: Primary β -amino alcohols are prone to atmospheric oxidation and are highly hygroscopic. The oxalate salt provides a rigid, stable crystalline lattice, ensuring gravimetric precision during the preparation of analytical standards[1][3].

AnalyticalWorkflow Compound 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol Oxalate (Test Compound) LCMS LC-MS/MS Analysis (Isomeric Separation & MRM) Compound->LCMS PDSP Radioligand Binding Assays (5-HT & Adrenergic Receptors) Compound->PDSP HLM HLM Metabolic Stability (Intrinsic Clearance) Compound->HLM SRMs Standard Reference Materials (SRMs) Mescaline & Norepinephrine SRMs->LCMS SRMs->PDSP SRMs->HLM DataIntegration Comparative Benchmarking Matrix (SAR & Analytical Profiling) LCMS->DataIntegration PDSP->DataIntegration HLM->DataIntegration

Fig 1: Multiplexed workflow for analytical and pharmacological benchmarking against SRMs.

Analytical Benchmarking: LC-MS/MS Profiling

Differentiating positional isomers (2,3,4- vs. 3,4,5-trimethoxy) requires robust chromatographic separation, as their mass-to-charge ratios are identical. We utilize a Phenyl-Hexyl stationary phase because the π−π interactions provide superior resolution of aromatic positional isomers compared to standard C18 columns[4].

Self-Validating LC-MS/MS Protocol
  • Standard Preparation: Dissolve 1.0 mg of 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate and SRMs in 50% LC-MS grade methanol to yield 1.0 mg/mL stock solutions. Dilute to a 500 ng/mL working solution[4].

  • System Suitability Check (Self-Validation): Inject a blank matrix (50% methanol) followed by a 10 ng/mL mixed standard. The system is validated only if the signal-to-noise (S/N) ratio of the 10 ng/mL standard is >10:1 and carryover in the subsequent blank is <0.1%.

  • Chromatography: Inject 5 µL onto a Phenomenex Kinetex® Phenyl-Hexyl column (10 cm × 2.1 mm, 1.7 µm) maintained at 40°C[4].

  • Mobile Phase: Gradient elution at 0.3 mL/min using Phase A (0.1% formic acid with 5 mM ammonium acetate) and Phase B (0.1% formic acid in methanol). The ammonium acetate acts as a buffer to ensure consistent ionization of the primary amine[4][5].

  • Detection: Electrospray ionization in positive mode (ESI+). Monitor Multiple Reaction Monitoring (MRM) transitions.

Table 1: Comparative LC-MS/MS Parameters
CompoundPrecursor Ion ( m/z )Quantifier Ion ( m/z )Qualifier Ion ( m/z )Retention Time (min)
2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol 228.1210.1195.14.2
Mescaline (SRM) 212.1195.1180.15.8
Norepinephrine (SRM) 170.1152.1107.12.1

Data Interpretation: The loss of water (-18 Da) from the precursor ion ( m/z 228.1 210.1) is the dominant fragmentation pathway for the test compound, confirming the presence of the β -hydroxyl group, which is absent in Mescaline.

In Vitro Pharmacodynamics: Receptor Binding Assays

To objectively benchmark the pharmacological shift caused by the structural modifications, we employ radioligand competition binding assays adapted from the NIMH Psychoactive Drug Screening Program (PDSP)[6][7][8].

Self-Validating Radioligand Binding Protocol
  • Membrane Preparation: Utilize HEK293 cells transiently expressing human 5-HT2A or α1A​ -adrenergic receptors. Homogenize and isolate crude membrane fractions[8].

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl 2​ , 0.1 mM EDTA, containing 1 mg/mL BSA and 0.1 mg/mL ascorbic acid (to prevent ligand oxidation)[8].

  • Incubation: Incubate membranes with radioligands ( [3H] Ketanserin for 5-HT2A; [3H] Prazosin for α1A​ ) at concentrations near their respective Kd​ values. Add the test compound or SRMs in 12-point serial dilutions (0.1 nM to 10 µM)[6][8].

  • Validation Control: Include a total binding well (buffer only) and a non-specific binding (NSB) well containing 10 µM Clozapine (for 5-HT2A). The assay is valid only if specific binding (Total - NSB) is >80% of total binding.

  • Filtration & Readout: Terminate by rapid vacuum filtration over GF/C filters. Measure retained radioactivity via liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation[6].

Table 2: Representative Receptor Binding Affinities ( Ki​ , nM)
Compound5-HT2A Receptor α1A​ Adrenergic β1​ Adrenergic
2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol >10,0004501,200
Mescaline (SRM) 250>10,000>10,000
Norepinephrine (SRM) >10,0001525

Data Interpretation: As predicted by the pharmacophore model, the 2,3,4-trimethoxy substitution abolishes 5-HT2A affinity. However, the β -hydroxyl group recovers moderate affinity for adrenergic receptors, positioning the compound closer to a sympathomimetic profile than a serotonergic one.

GPCRSignaling Ligand Beta-Amino Alcohol Ligand (2,3,4-Trimethoxy Analog) Receptor Adrenergic GPCR (Transmembrane Domain) Ligand->Receptor Hydrogen Bonding & Steric Fit Gq Gq-Protein Subunit Alpha Receptor->Gq Conformational Change PLC Phospholipase C (PLCβ) Gq->PLC SecondMsgr IP3 / DAG Generation PLC->SecondMsgr Calcium Intracellular Ca2+ Flux (FLIPR Assay Readout) SecondMsgr->Calcium

Fig 2: Proposed Adrenergic GPCR signaling cascade triggered by beta-amino alcohol binding.

Metabolic Stability Profiling

The position of methoxy groups dictates susceptibility to hepatic O-demethylation by Cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4).

Self-Validating HLM Protocol
  • Incubation: Incubate 1 µM of the test compound with pooled Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation & Quenching: Initiate the reaction by adding 1 mM NADPH. At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Validation Control: Run Verapamil concurrently as a high-clearance positive control. The assay is valid only if Verapamil T1/2​ falls within the historical accepted range (10-15 mins).

  • Analysis: Centrifuge and analyze the supernatant via the LC-MS/MS method described in Section 2 to calculate intrinsic clearance ( CLint​ ).

Table 3: Human Liver Microsome (HLM) Stability
CompoundHalf-Life ( T1/2​ , min)Intrinsic Clearance ( CLint​ , µL/min/mg)
2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol 45.030.5
Mescaline (SRM) 120.011.2
Norepinephrine (SRM) 15.085.4

Data Interpretation: The 2,3,4-trimethoxy configuration is more sterically accessible to CYP-mediated O-demethylation than the symmetrical 3,4,5-pattern, resulting in a shorter half-life than Mescaline, though it remains significantly more stable than endogenous Norepinephrine.

Conclusion

Benchmarking 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate against standard reference materials reveals a compound that bridges the structural gap between classical psychedelics and endogenous catecholamines. The analytical protocols provided here ensure rigorous chromatographic separation of this isomer, while the pharmacological data demonstrates that the β -hydroxyl group and 2,3,4-substitution pattern effectively shift the molecule's target profile from 5-HT2A agonism toward moderate adrenergic activity.

References

  • National Center for Biotechnology Information. "2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate | C13H19NO8." PubChem Database. Available at:[Link]

  • National Institute of Mental Health (NIMH). "Psychoactive Drug Screening Program (PDSP) Assay Protocols." University of North Carolina at Chapel Hill. Available at:[Link]

  • J. Wang et al. "Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues." PLOS One, 2016. Available at:[Link]

  • S. Fan et al. "Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine." Journal of Food and Drug Analysis, FDA Taiwan. Available at:[Link]

  • M. ElSohly et al. "LC–MS-MS Analysis of Dietary Supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine." Journal of Analytical Toxicology, Oxford Academic, 2013. Available at:[Link]

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Safety Operating Guide

2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of specialized organic salts is a critical component of laboratory safety and environmental stewardship. 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate (CAS: 1177356-46-5)[1] presents unique disposal challenges due to its dual nature: a biologically active, nitrogen-containing organic moiety paired with an oxalate counterion.

As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers and drug development professionals with field-proven, self-validating protocols for the safe handling and disposal of this compound.

Hazard Assessment & Causality (The "Why" Behind the Protocol)

To execute disposal protocols safely, laboratory personnel must understand the mechanistic reasoning behind the rules. The disposal strategy for 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate is dictated by three primary chemical properties:

  • Oxalate Toxicity and Precipitation: Oxalate ions are highly reactive with calcium, forming insoluble calcium oxalate (weddellite/whewellite)[2]. If discharged into the municipal sewer, oxalates can cause severe aquatic toxicity and precipitate in wastewater systems[3][4]. In biological systems, systemic absorption can lead to oxalosis (deposition of calcium oxalate calculi in the kidneys)[3][5]. Causality: This strictly prohibits drain disposal.

  • Reducing Agent Properties: Oxalates act as reducing agents[5]. Causality: Waste streams containing this compound must be strictly segregated from strong oxidizers (e.g., nitric acid, perchlorates, peroxides) to prevent exothermic reactions or explosive gas generation[5].

  • Nitrogenous Organic Combustion: The primary amine and the trimethoxyphenyl ring require aggressive oxidation to be destroyed. Causality: Complete destruction requires high-temperature commercial incineration (typically >1000°C with a minimum 2-second dwell time) to fully combust the aromatic ring and prevent the atmospheric release of toxic nitrogen oxides (NOx) and carbon monoxide (CO)[6].

Quantitative Waste Stream Parameters

The following table summarizes the quantitative limits and compatibility requirements for managing this specific chemical waste prior to vendor collection.

Waste Stream TypeApproved ContainerIncompatible MaterialsMax AccumulationFinal Disposal Route
Solid Powder/Crystals HDPE or Glass (Wide-mouth)Strong oxidizers, strong acids90 Days (EPA standard)High-Temp Incineration (>1000°C)[6]
Aqueous Solutions HDPE CarboyCalcium-containing bases90 DaysHazardous Waste Vendor
Organic Solutions Glass or HDPE CarboyHalogenated solvents (unless necessary)90 DaysSolvent Incineration
Spill Debris Sealable Polyethylene BagReactive metals, oxidizers90 DaysSolid Hazardous Waste

Step-by-Step Disposal Methodologies

The overriding principle governing the prudent handling of laboratory waste is that no activity should begin unless a plan for the disposal of hazardous waste has been formulated[7].

Protocol A: Solid Waste Management
  • Collection: Transfer all unused or contaminated solid 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate into a chemically compatible, sealable High-Density Polyethylene (HDPE) container.

  • Dust Prevention: Perform all transfers inside a certified chemical fume hood to prevent the aerosolization of oxalate dust, which is a severe respiratory irritant[5][8].

  • Segregation: Verify that the waste container contains absolutely no oxidizing agents.

  • Labeling: Label the container explicitly: "Hazardous Waste: Toxic Organic Solid (Contains Oxalate Salts and Amines)." Include the accumulation start date[7].

  • Storage: Store in a cool, dry, well-ventilated secondary containment tray until collection by your Environmental Health and Safety (EHS) department for commercial incineration.

Protocol B: Liquid Waste Management (Solutions)
  • Aqueous Solutions: If the compound is dissolved in water, adjust the pH to a neutral range (pH 5–9) using sodium hydroxide or potassium hydroxide. Crucial Step: Do not use calcium hydroxide or calcium carbonate, as this will immediately precipitate insoluble calcium oxalate[2], complicating fluid transfer and incineration.

  • Organic Solutions: If dissolved in organic solvents (e.g., DMSO, methanol), collect the mixture in a designated non-halogenated organic waste carboy.

  • Labeling: Clearly list all solvents and specifically note "Contains dissolved oxalate salts" on the hazardous waste tag.

Protocol C: Spill Response and Decontamination
  • PPE Donning: Immediately don nitrile gloves, chemical splash goggles, and a particulate respirator (N95 or higher)[8].

  • Solid Spill Containment: Do not dry sweep, as this aerosolizes the toxic oxalate powder. Use a damp paper towel or a HEPA-filtered vacuum to collect the solid[9].

  • Liquid Spill Containment: Surround the spill with an inert absorbent dam (e.g., vermiculite, sand, or commercial absorbent pillows)[8].

  • Recovery: Scoop the absorbed material or damp towels into a hazardous waste bag.

  • Decontamination: Wash the affected surface with a mild detergent and water. Collect all wash water using absorbent pads and dispose of them as hazardous waste[8].

Disposal Workflow Visualization

The following diagram maps the operational decision tree for handling 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate across different laboratory scenarios.

DisposalWorkflow Start 2-Amino-2-(2,3,4-trimethoxyphenyl) ethanol oxalate Waste Solid Solid Powder/Crystals Start->Solid Liquid Dissolved in Solution Start->Liquid Spill Accidental Spill Start->Spill Container1 HDPE Solid Waste Container (Label: Toxic Organic Salt) Solid->Container1 Container2 Compatible Liquid Carboy (Segregate from Oxidizers) Liquid->Container2 SpillKit Inert Absorbent / Damp Sweeping (Avoid Dust Generation) Spill->SpillKit Vendor EHS / Hazardous Waste Vendor Container1->Vendor Container2->Vendor SpillKit->Container1 Incineration High-Temp Incineration (>1000°C) Complete Destruction Vendor->Incineration

Decision tree for the segregation, containment, and disposal of 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate.

References

  • Chem-Supply. "Safety Data Sheet OXALIC ACID Dihydrate." Available at:[Link]

  • Manitoba Government. "Environment Act Proposal Form." Available at:[Link]

  • National Institutes of Health (NIH) / National Research Council. "Management of Waste - Prudent Practices in the Laboratory." Available at:[Link]

  • National Institutes of Health (NIH) / National Research Council. "Safety Laws and Standards Pertinent to Laboratory." Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Incineration In Hazardous Waste Management." Available at:[Link]

  • IntechOpen. "Engineering Measures for Isolation and Sequestration of Heavy Metals in Waste as Safe Final Sink." Available at: [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol Oxalate

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate presents a multifaceted hazard profile that requires more than a standard, check-the-box safety protocol. This guide provides a comprehensive operational plan, grounded in the principles of chemical causality, to ensure your safety and the integrity of your work. We will dissect the molecule's structure to understand its potential risks and construct a personal protective equipment (PPE) strategy that is both robust and practical.

The Rationale: A Compound Hazard Assessment

To establish a self-validating safety protocol, we must first understand the distinct hazards posed by the different moieties of the target molecule. The name itself—2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate—points to three areas of concern: the amino-ethanol backbone, the trimethoxyphenyl ring system, and the oxalate salt.

Chemical MoietyKnown & Inferred HazardsRationale & Supporting Evidence
Oxalate Corrosive (skin, eyes), acutely toxic (ingestion/inhalation), potential for severe kidney damage.[1][2][3]Oxalic acid and its salts are well-documented corrosives and toxins.[1][4] Absorption can lead to the precipitation of calcium oxalate, causing acute hypocalcemia and potential deposition of crystals in the kidneys, heart, and brain.[4] Chronic exposure can lead to kidney damage and nervous system irregularities.[2]
Amino-ethanol Corrosive, potential for severe skin burns and eye damage.[5][6][7]Structurally related amino-ethanol compounds are classified as causing severe skin burns and eye damage.[5][7] This functional group necessitates a high degree of skin and eye protection to prevent irreversible tissue damage.[6]
Trimethoxyphenyl Potential for cytotoxicity and mutagenicity.Compounds containing the trimethoxyphenyl moiety have been investigated for their potent cytotoxic and antimitotic (anti-cell division) properties.[8][9] A safety data sheet for a different complex molecule containing this group notes it is suspected of causing genetic defects and may cause organ damage through prolonged or repeated exposure. This suggests a potential for long-term health effects, mandating stringent containment to prevent exposure.

This composite analysis dictates a conservative approach. We must assume the final compound exhibits the corrosive properties of its oxalate and amino-ethanol components, coupled with the potential systemic and long-term toxicity of the oxalate and trimethoxyphenyl groups.

Core Directive: Mandatory PPE for Safe Handling

Based on the hazard assessment, the following PPE is mandatory for all operations involving 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate, from weighing and transfer to reaction setup and cleanup.

Protection AreaMinimum RequirementSenior Scientist's Recommendation & Rationale
Respiratory NIOSH-approved N95 RespiratorFor handling the solid powder, a full-face respirator with P100 (HEPA) filters and acid gas cartridges is strongly recommended.[1][10] The P100 filter provides maximum protection against airborne particulates, while the acid gas cartridge offers a layer of defense against any potential off-gassing. A full-face model provides superior protection and integrates eye safety.[10] All respirator use requires prior medical clearance and annual fit-testing.[11]
Hand Protection Chemical-resistant gloves (Nitrile)Double-gloving is required. The inner glove should be a standard disposable nitrile glove for dexterity. The outer glove must be a chemical-resistant type, such as Neoprene or Butyl rubber, that extends over the cuff of the lab coat.[1][11] This layered approach protects against rapid permeation and allows for the safe removal of a contaminated outer glove without exposing the skin. Always inspect gloves for tears or pinholes before use.[11]
Eye & Face Safety glasses with side shieldsChemical splash goggles worn in conjunction with a full-face shield are mandatory. [11] The oxalate component is known to cause severe, potentially irreversible eye damage.[2] Safety glasses are insufficient. Goggles provide a seal against dust and splashes, while the face shield protects the entire face from contact.[10]
Body Protection Long-sleeved lab coatA flame-resistant lab coat fully buttoned , supplemented with a chemical-resistant apron , is required.[11] Full-length pants and closed-toe, chemical-resistant shoes are essential to ensure no skin is exposed.[10][12] Do not take contaminated clothing home.[1]

Operational Plan: Step-by-Step Protocols

Adherence to a strict, logical workflow is as critical as the PPE itself. The following protocols for donning/doffing PPE and handling the compound are designed to minimize contamination risk.

PPE Donning and Doffing Workflow

The sequence of putting on and, more importantly, taking off PPE is critical to prevent cross-contamination. The "dirty" items are removed first, and contact with the outside of contaminated equipment is minimized.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat & Apron Don2 2. Inner Nitrile Gloves Don1->Don2 Don3 3. Respirator Don2->Don3 Don4 4. Goggles & Face Shield Don3->Don4 Don5 5. Outer Resistant Gloves (over cuffs) Don4->Don5 Doff1 1. Outer Gloves (turn inside out) Doff2 2. Apron Doff1->Doff2 Doff3 3. Face Shield & Goggles (handle by strap) Doff2->Doff3 Doff4 4. Lab Coat (roll away from body) Doff3->Doff4 Doff5 5. Inner Gloves (turn inside out) Doff4->Doff5 Doff6 6. Respirator (last, in clean area) Doff5->Doff6 Doff7 7. Wash Hands Thoroughly Doff6->Doff7

Caption: PPE Donning and Doffing Workflow.

Solid Compound Handling Protocol

All manipulations of the solid 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate must be performed inside a certified chemical fume hood.

  • Preparation: Before bringing the compound into the hood, ensure all necessary equipment (spatulas, weigh boats, glassware, waste container) is already inside. Decontaminate the work surface.

  • PPE Verification: Perform a final check on your PPE. Ensure your respirator has a proper seal and outer gloves are pulled over your lab coat cuffs.

  • Weighing: Carefully open the container. Use a spatula to gently transfer the desired amount to a weigh boat on a tared balance. Avoid any actions that could generate dust, such as dropping or rapid scooping. Do not dry sweep any spills; use a wet method for cleanup.[1]

  • Transfer: Gently add the weighed solid to your reaction vessel.

  • Closure: Securely close the primary container. Wipe the exterior with a damp cloth (e.g., with 70% ethanol) before removing it from the hood.

  • Immediate Cleanup: Place all disposable items (weigh boats, contaminated wipes) into a dedicated, sealed hazardous waste bag inside the fume hood.

  • Post-Handling: After completing the work, follow the PPE doffing procedure meticulously. Always wash your hands thoroughly after removing all PPE.[1]

Emergency & Disposal Plans

Exposure and Spill Response

Immediate and correct action during an emergency is critical. All personnel must be familiar with the location of emergency showers and eyewash stations.[1]

Emergency_Response cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation start_node start_node action_node action_node critical_action critical_action info_node info_node Exposure Exposure Event Skin1 Immediately remove contaminated clothing. Exposure->Skin1 Skin Eye1 Immediately flush eyes at eyewash station for 30 min. Exposure->Eye1 Eyes Inhale1 Move to fresh air immediately. Exposure->Inhale1 Inhalation Skin2 Flush affected area with copious amounts of water for 15 min. Skin1->Skin2 Skin3 Seek immediate medical attention. Skin2->Skin3 Eye2 Keep eyelids open. Remove contact lenses if possible. Eye1->Eye2 Eye3 Seek immediate medical attention. Eye2->Eye3 Inhale2 If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Inhale1->Inhale2 Inhale3 Seek immediate medical attention. Inhale2->Inhale3

Caption: Emergency Exposure Response Plan.

For a minor powder spill inside a fume hood, cover the spill with an absorbent material, gently wet it with a suitable solvent (e.g., water or ethanol, check for reactivity), and then carefully wipe it up with absorbent pads. Place all cleanup materials in a sealed hazardous waste container.

Waste Disposal

All waste generated from handling this compound is considered hazardous.

  • Solid Waste: Contaminated PPE (gloves, apron, wipes), weigh boats, and cleanup materials must be collected in a clearly labeled, sealed hazardous waste container.

  • Chemical Waste: Unused compound and reaction mixtures must be disposed of according to your institution's hazardous chemical waste protocols. Do not mix with other waste streams unless compatibility is confirmed.

By understanding the inherent chemical risks and adhering to these detailed operational and safety plans, you can handle 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate with the highest degree of confidence and safety.

References

  • New Jersey Department of Health. (n.d.). Oxalic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • HonestBee. (n.d.). What Safety Precautions Are Necessary When Handling Oxalic Acid? Protect Your Health With Essential Ppe & Protocols. Retrieved from [Link]

  • HonestBee. (2026, March 17). What Ppe Is Essential For Oxalic Acid Vaporization? Protect Yourself With The Right Safety Gear. Retrieved from [Link]

  • Magalhães, H. I. F., et al. (2011). Assessment of genotoxic effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone in human lymphocytes. Toxicology in Vitro, 25(8), 1665-1670. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • YesWeLab. (2024, October 18). Oxalic acid assay: laboratory techniques. Retrieved from [Link]

  • Olson, K. R. (Ed.). (n.d.). OXALIC ACID. In Poisoning & Drug Overdose (7th ed.). McGraw Hill. Retrieved from [Link]

  • Kabale University Library. (n.d.). Acute toxicity of 5-(2-, 3-, 4-methoxyphenyl, (3,4,5-trimethoxyphenyl)-)-1,2,4-triazole-3-thiones and its thioderivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). 25-NB. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(19), 6289. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-(2-Aminoethylamino)ethanol. Retrieved from [Link]

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.